ISCK03
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-N-(4-imidazol-1-ylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-19(2,3)15-4-10-18(11-5-15)25(23,24)21-16-6-8-17(9-7-16)22-13-12-20-14-22/h4-14,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQABBHBFHWHMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241524 | |
| Record name | tert-Butylphenyl imidazolylphenyl sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945526-43-2 | |
| Record name | tert-Butylphenyl imidazolylphenyl sulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945526432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butylphenyl imidazolylphenyl sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISCK03 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISCK-03 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3028H7W568 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of ISCK03
For Researchers, Scientists, and Drug Development Professionals
Abstract
ISCK03 is a cell-permeable, small molecule inhibitor targeting the stem cell factor (SCF)/c-Kit signaling pathway. This pathway is crucial in various cellular processes, including proliferation, differentiation, and survival, and its dysregulation is implicated in several pathologies, notably in oncology. This compound exerts its therapeutic potential by directly inhibiting the autophosphorylation of the c-Kit receptor tyrosine kinase, consequently blocking downstream signal transduction. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on key signaling cascades, quantitative efficacy data, and detailed experimental protocols for its characterization.
Introduction
The c-Kit receptor, a member of the type III receptor tyrosine kinase family, and its ligand, stem cell factor (SCF), are pivotal regulators of cellular function. The binding of SCF to c-Kit induces receptor dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This activation initiates a cascade of downstream signaling events, primarily through the Phosphoinositide 3-kinase (PI3K)/AKT, Janus kinase (JAK)/signal transducer and activator of transcription (STAT), and Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. These pathways are integral to cell growth, proliferation, and survival.
This compound, a phenyl-imidazole sulfonamide derivative, has been identified as a potent and selective inhibitor of the SCF/c-Kit signaling axis. Its ability to permeate cell membranes allows it to effectively target the intracellular kinase domain of c-Kit, preventing the initial autophosphorylation event and thereby abrogating downstream signaling. This inhibitory action has positioned this compound as a valuable tool for studying c-Kit-mediated processes and as a potential therapeutic agent in diseases driven by aberrant c-Kit activity, such as certain cancers.
Mechanism of Action: Inhibition of the SCF/c-Kit Signaling Pathway
The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the catalytic kinase domain of the c-Kit receptor. This prevents the SCF-induced autophosphorylation of the receptor, which is the critical first step in the activation of downstream signaling pathways.
Direct Inhibition of c-Kit Phosphorylation
Upon binding of SCF, the c-Kit receptor dimerizes, bringing the intracellular kinase domains into close proximity. This allows for trans-autophosphorylation on multiple tyrosine residues. This compound directly interferes with this process. In 501mel human melanoma cells, pretreatment with this compound at concentrations between 1 and 5 µM dose-dependently inhibits SCF-induced c-Kit phosphorylation[1][2][3]. This demonstrates the direct engagement of this compound with its primary target.
Downstream Signaling Blockade
By preventing c-Kit autophosphorylation, this compound effectively halts the recruitment and activation of downstream signaling molecules. The key pathways affected are:
-
MAPK/ERK Pathway: The phosphorylation of c-Kit creates docking sites for adaptor proteins like Grb2, which in turn recruits SOS and activates the Ras/Raf/MEK/ERK cascade. This pathway is crucial for cell proliferation and differentiation. This compound has been shown to inhibit the phosphorylation of the downstream effectors ERK1/2 (p44/42 MAPK) in 501mel cells following SCF stimulation[1]. Importantly, this compound's inhibitory effect is specific to the SCF/c-Kit axis, as it does not block HGF-induced ERK phosphorylation[1].
-
PI3K/AKT Pathway: Activated c-Kit also recruits and activates the p85 subunit of PI3K, leading to the production of PIP3 and subsequent activation of AKT. The PI3K/AKT pathway is a major driver of cell survival and proliferation.
-
JAK/STAT Pathway: The c-Kit receptor can also associate with and activate JAK family kinases, which then phosphorylate STAT proteins. Upon phosphorylation, STATs translocate to the nucleus and regulate the transcription of genes involved in cell survival and proliferation.
The multifaceted blockade of these critical signaling pathways underlies the anti-proliferative and pro-apoptotic effects of this compound observed in various cancer cell models.
Quantitative Data Summary
The efficacy of this compound has been quantified in several studies, primarily through the determination of its half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 501mel | Melanoma | < 2.5 | --INVALID-LINK-- |
| A549 | Lung Adenocarcinoma | Not explicitly stated, but shown to decrease blood vessel density. | --INVALID-LINK--, --INVALID-LINK-- |
| Various AML cell lines | Acute Myeloid Leukemia | Not explicitly stated, but shown to reduce cell viability and ERK1/2 phosphorylation. | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocols
The following protocols are generalized methods for key experiments used to characterize the mechanism of action of this compound. Researchers should optimize these protocols for their specific experimental systems.
In Vitro c-Kit Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant c-Kit.
Materials:
-
Recombinant human c-Kit protein
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the recombinant c-Kit protein to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Western Blot for c-Kit and ERK Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on SCF-induced c-Kit and downstream ERK phosphorylation in whole cells.
Materials:
-
501mel human melanoma cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Recombinant human SCF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Kit (Tyr719), anti-c-Kit, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed 501mel cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with SCF (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Cell Viability (MTT) Assay
This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, AML cell lines)
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the SCF/c-Kit signaling pathway.
Experimental Workflow: Western Blot
Caption: Workflow for assessing this compound's effect on protein phosphorylation.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay.
Conclusion
This compound is a potent and specific inhibitor of the SCF/c-Kit signaling pathway. Its mechanism of action, centered on the direct inhibition of c-Kit autophosphorylation, leads to the comprehensive blockade of downstream pathways critical for cancer cell proliferation and survival. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future research should focus on elucidating the precise IC50 values of this compound across a broader panel of cancer cell lines and exploring its in vivo efficacy in relevant preclinical models.
References
ISCK03: A Potent and Selective c-KIT Inhibitor – A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ISCK03 is a cell-permeable, small molecule inhibitor targeting the c-KIT receptor tyrosine kinase. Structurally identified as N-(4-imidazol-1-yl phenyl)sulfonamide, this compound demonstrates significant inhibitory effects on the stem cell factor (SCF)-mediated activation of c-KIT signaling. This pathway is a critical regulator of various cellular processes, and its dysregulation is implicated in numerous pathologies, including cancer. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological context and investigational workflows.
Introduction to c-KIT and this compound
The c-KIT receptor (also known as CD117) is a type III receptor tyrosine kinase that plays a pivotal role in cell survival, proliferation, and differentiation. Its ligand, stem cell factor (SCF), induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Aberrant c-KIT signaling is a known driver in several cancers, making it a prime target for therapeutic intervention.
This compound is a phenyl-imidazolosulfonamide compound that acts as a potent inhibitor of SCF/c-KIT signaling. It effectively blocks the phosphorylation of c-KIT and subsequently inhibits downstream signaling pathways, such as the ERK pathway. This targeted inhibition makes this compound a valuable tool for both basic research and as a potential therapeutic agent.
Mechanism of Action
This compound exerts its inhibitory function by targeting the ATP-binding site of the c-KIT kinase domain, preventing the transfer of phosphate groups and thereby inhibiting its enzymatic activity. This leads to a dose-dependent reduction in SCF-induced c-KIT phosphorylation. The inhibition of c-KIT activation by this compound has been shown to effectively block the downstream phosphorylation of key signaling molecules, including p44/42 ERK (ERK1/2).
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Target | Concentration | Effect | Reference |
| c-KIT Phosphorylation Inhibition | 501mel human melanoma | c-KIT | 1 - 5 µM | Complete inhibition of SCF-induced phosphorylation | |
| ERK1/2 Phosphorylation Inhibition | 501mel human melanoma | ERK1/2 | 1 - 5 µM | Inhibition of SCF-induced phosphorylation | |
| Cell Viability | Acute Myeloid Leukemia (AML) cell lines | N/A | Not specified | Reduction in cell viability | |
| Angiogenesis | Human lung adenocarcinoma (A549) cells | N/A | Not specified | Significant decrease in blood vessel density after X-ray irradiation |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration Route | Effect | Reference |
| C57BL/6 Mice | Oral | Dose-dependent depigmentation of newly regrown hair | |
| Brownish Guinea Pigs | Topical | Decreased epidermal melanin in UV-irradiated skin |
Signaling Pathway
The c-KIT signaling pathway is a complex network that governs essential cellular functions. Upon binding of SCF, c-KIT dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This leads to the activation of multiple downstream cascades, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways, which collectively regulate gene expression, proliferation, and survival.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's function. Below are protocols for key experiments.
In Vitro c-KIT Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on c-KIT kinase activity.
-
Reagents and Materials: Recombinant human c-KIT protein, ATP, kinase assay buffer, 384-well plates, this compound compound, fluorescence-based kinase assay kit.
-
Procedure:
-
Dispense ATP into 384-well plates.
-
Add this compound at various concentrations (e.g., 2.5, 5, 10, 100 µM) to the wells.
-
Initiate the kinase reaction by adding recombinant human c-KIT protein.
-
Incubate the plate at 37°C for 45 minutes.
-
Add the development reagent and incubate at room temperature for 40 minutes.
-
Stop the reaction and measure the fluorescence signal to determine the extent of kinase activity inhibition.
-
Western Blotting for c-KIT and ERK Phosphorylation
This method is used to assess the phosphorylation status of c-KIT and its downstream target ERK in a cellular context.
-
Cell Culture and Treatment:
-
Culture 501mel human melanoma cells in appropriate media.
-
Starve cells overnight in serum-free media.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for a specified time.
-
Stimulate the cells with SCF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-c-KIT, total c-KIT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability (MTT) Assay
This assay measures the effect of this compound on cell viability and proliferation.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 501mel or AML cell lines) in a 96-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) in the presence or absence of SCF (50 ng/mL) for 48 hours.
-
-
MTT Incubation and Measurement:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.
Clinical Development Status
As of the latest available information, this compound is in the preclinical stage of development. There is no evidence of ongoing or completed clinical trials for this compound or its chemical name, N-(4-imidazol-1-yl phenyl)sulfonamide.
Conclusion
This compound is a well-characterized inhibitor of the SCF/c-KIT signaling pathway with demonstrated efficacy in both in vitro and in vivo models. Its ability to potently and selectively inhibit c-KIT phosphorylation and downstream signaling makes it an important research tool for studying c-KIT-driven processes and a promising candidate for further therapeutic development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound.
ISCK03 SCF/c-KIT signaling pathway
An In-depth Technical Guide on the ISCK03-Mediated Inhibition of the SCF/c-KIT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stem Cell Factor (SCF)/c-KIT signaling pathway is a critical regulator of various physiological processes, including hematopoiesis, melanogenesis, and gametogenesis. Its dysregulation is implicated in numerous pathologies, particularly in oncology. This compound, a cell-permeable phenyl-imidazole sulfonamide, has emerged as a potent and selective inhibitor of this pathway. This technical guide provides a comprehensive overview of the this compound-mediated inhibition of the SCF/c-KIT signaling cascade, including its mechanism of action, downstream effects, and detailed experimental methodologies for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the study of tyrosine kinase signaling.
Introduction to the SCF/c-KIT Signaling Pathway
The c-KIT receptor is a member of the type III receptor tyrosine kinase family, characterized by an extracellular domain, a transmembrane domain, and an intracellular region with intrinsic kinase activity.[1] Its ligand, Stem Cell Factor (SCF), exists in both soluble and membrane-bound forms.[2] The binding of a homodimeric SCF molecule to two c-KIT receptors induces receptor dimerization, a conformational change that facilitates the trans-autophosphorylation of specific tyrosine residues within the cytoplasmic domain.[3][4]
These phosphorylated tyrosine residues serve as docking sites for various downstream signaling molecules containing Src Homology 2 (SH2) domains.[1] This initiates a cascade of intracellular signaling events that regulate fundamental cellular processes such as proliferation, differentiation, survival, and migration.[5] Key downstream pathways activated by SCF/c-KIT signaling include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[2][5]
-
Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway: Crucial for cell survival and proliferation.[5][6]
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: Plays a role in cell proliferation and survival.[5][7][8]
-
Phospholipase C-gamma (PLC-γ) Pathway: Involved in calcium signaling and cell proliferation.[5]
Given its central role in various cellular functions, the aberrant activation of the SCF/c-KIT pathway is a key driver in several cancers, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and melanoma.[1][9] This has made the c-KIT receptor an attractive target for therapeutic intervention.
This compound: A Selective Inhibitor of SCF/c-KIT Signaling
This compound, with the chemical name [4-t-butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide, is a cell-permeable small molecule inhibitor of SCF/c-KIT signaling.[10][11] It exerts its inhibitory effect by targeting the c-KIT receptor, thereby preventing its activation by SCF.
Mechanism of Action
This compound functions by directly inhibiting the SCF-induced autophosphorylation of the c-KIT receptor.[12][13] By preventing this initial activation step, this compound effectively blocks the recruitment and activation of all downstream signaling molecules, leading to a complete shutdown of the SCF/c-KIT cascade. A key aspect of this compound's mechanism is its specificity; it has been shown to inhibit SCF-induced phosphorylation of downstream targets like ERK without affecting the phosphorylation induced by other growth factors, such as Hepatocyte Growth Factor (HGF).[10][11]
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound.
| Parameter | Value | Cell Line | Reference |
| IC50 (c-KIT) | < 2.5 µM | Not specified | [14] |
| Concentration for complete inhibition of c-KIT phosphorylation | 1 - 5 µM | 501mel human melanoma cells | [11][15] |
| Concentration for significant inhibition of c-KIT phosphorylation | 10 µM | Not specified | [12] |
Table 1: In Vitro Inhibitory Activity of this compound on c-KIT
| Downstream Target | Effect | Concentration | Cell Line | Reference |
| p44/42 ERK | Inhibition of SCF-induced phosphorylation | 1 - 5 µM | 501mel human melanoma cells | [11][15] |
| p44/42 ERK | No inhibition of HGF-induced phosphorylation | Not specified | 501mel human melanoma cells | [10][11] |
Table 2: Effect of this compound on Downstream Signaling Molecules
| Biological Effect | Observation | Model | Reference |
| Melanin Production | Dose-dependent depigmentation of newly regrown hair | C57BL/6 mice (oral administration) | [10][12] |
| UV-induced Pigmentation | Promoted depigmentation of hyperpigmented spots | Brownish guinea pigs (topical application) | [10][12] |
Table 3: In Vivo Effects of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the SCF/c-KIT signaling pathway.
Cell Culture
Human melanoma cell lines (e.g., 501mel) or other c-KIT expressing cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
c-KIT Phosphorylation Assay (In-Cell Western)
This assay quantifies the level of c-KIT phosphorylation in response to SCF and the inhibitory effect of this compound.
Materials:
-
c-KIT expressing cells
-
Serum-free cell culture medium
-
Recombinant human SCF
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-c-KIT (Tyr719)
-
Primary antibody: Mouse anti-total c-KIT
-
Secondary antibody: IRDye® 800CW Goat anti-Rabbit IgG
-
Secondary antibody: IRDye® 680RD Goat anti-Mouse IgG
-
96-well microplate
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with SCF (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
Remove the medium and fix the cells with fixing solution for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with primary antibodies against phospho-c-KIT and total c-KIT overnight at 4°C.
-
Wash the cells five times with TBST.
-
Incubate the cells with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells five times with TBST.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both phospho-c-KIT and total c-KIT. Normalize the phospho-c-KIT signal to the total c-KIT signal.
Western Blot for ERK Phosphorylation
This protocol is used to detect the phosphorylation status of the downstream signaling molecule ERK.
Materials:
-
Cell lysates from treated cells
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)
-
Primary antibody: Rabbit anti-total p44/42 MAPK (ERK1/2)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells treated as described in the c-KIT phosphorylation assay.
-
Determine protein concentration using a BCA assay.
-
Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.[16]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total ERK to ensure equal loading.
-
Quantify the band intensities using densitometry software.
Cell Proliferation Assay (WST-1 Assay)
This assay measures the effect of this compound on cell viability and proliferation.
Materials:
-
Target cells (e.g., 501mel)
-
Complete cell culture medium
-
This compound
-
WST-1 reagent
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle for 24, 48, and 72 hours.
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Visualizations
This compound-Mediated Inhibition of the SCF/c-KIT Signaling Pathway
Caption: this compound inhibits SCF-induced c-KIT activation.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound activity.
Conclusion
This compound is a valuable tool for researchers studying the SCF/c-KIT signaling pathway and holds potential as a therapeutic agent for diseases driven by aberrant c-KIT activity. This technical guide provides a foundational understanding of this compound's mechanism of action and the experimental approaches to characterize its effects. The detailed protocols and summary of quantitative data serve as a practical resource for scientists in both academic and industrial settings. Further research is warranted to fully elucidate the therapeutic potential of this compound and to identify more specific quantitative metrics of its inhibitory profile.
References
- 1. KIT as a master regulator of the mast cell lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. pnas.org [pnas.org]
- 4. Reactome | Dimerization of KIT upon SCF binding [reactome.org]
- 5. The stem cell factor (SCF)/c-KIT signalling in testis and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SCF increases cardiac stem cell migration through PI3K/AKT and MMP-2/-9 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Stat1 associates with c-kit and is activated in response to stem cell factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. khu.elsevierpure.com [khu.elsevierpure.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. c-Kit (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 15. stemcell.com [stemcell.com]
- 16. benchchem.com [benchchem.com]
The Selective c-Kit Inhibitor ISCK03: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ISCK03, a cell-permeable phenyl-imidazolosulfonamide compound that acts as a potent and selective inhibitor of the Stem Cell Factor (SCF)/c-Kit signaling pathway. This document details the molecular target of this compound, its mechanism of action, and provides comprehensive experimental protocols for its characterization.
Core Target and Mechanism of Action
The primary molecular target of this compound is the c-Kit receptor tyrosine kinase , also known as CD117. This compound exerts its inhibitory effects by targeting the activation of c-Kit mediated by its ligand, Stem Cell Factor (SCF). The binding of SCF to the extracellular domain of c-Kit induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This autophosphorylation initiates a downstream signaling cascade crucial for various cellular processes.
This compound acts as a competitive inhibitor, likely at the ATP-binding site of the c-Kit kinase domain, thereby preventing the transfer of phosphate groups and blocking the receptor's activation. This inhibition of c-Kit autophosphorylation subsequently abrogates downstream signaling pathways, most notably the Ras-Raf-MEK-ERK (MAPK) pathway.[1][2]
Quantitative Data Summary
The inhibitory potency of this compound has been characterized through various in vitro studies. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (SCF/c-Kit Inhibition) | < 2.5 µM | Not specified | [3] |
| Effective Concentration (c-Kit Phosphorylation Inhibition) | 1 - 5 µM | 501mel human melanoma cells | [1][2] |
| Effective Concentration (ERK Phosphorylation Inhibition) | 1 - 5 µM | 501mel human melanoma cells | [1][2] |
Signaling Pathway
The SCF/c-Kit signaling pathway is a critical regulator of cell proliferation, differentiation, survival, and migration in various cell types, including hematopoietic stem cells, mast cells, melanocytes, and germ cells. This compound's inhibition of c-Kit phosphorylation directly impacts these downstream cellular functions.
Caption: SCF/c-Kit signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
In Vitro c-Kit Kinase Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant c-Kit kinase.
Materials:
-
Recombinant human c-Kit kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
c-Kit substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO).
-
In a 384-well plate, add this compound dilutions or vehicle control.
-
Add the c-Kit substrate and recombinant c-Kit enzyme to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
Caption: Workflow for the in vitro c-Kit kinase assay.
Cellular c-Kit Autophosphorylation Assay
This assay assesses the ability of this compound to inhibit SCF-induced c-Kit autophosphorylation in a cellular context.
Materials:
-
A cell line expressing c-Kit (e.g., 501mel human melanoma cells, M07e cells)
-
Cell culture medium
-
Recombinant human SCF
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-c-Kit antibody
-
Anti-phospho-c-Kit (Tyr719) antibody
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with SCF (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Clarify the cell lysates by centrifugation.
-
Immunoprecipitate c-Kit from the lysates using an anti-c-Kit antibody and protein A/G beads.
-
Wash the immunoprecipitates and elute the proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-phospho-c-Kit antibody to detect phosphorylated c-Kit.
-
Strip the membrane and re-probe with an anti-c-Kit antibody to determine total c-Kit levels.
-
Quantify the band intensities to determine the inhibition of c-Kit phosphorylation.
Western Blot for ERK Phosphorylation
This experiment evaluates the effect of this compound on the downstream ERK signaling pathway.
Materials:
-
A cell line expressing c-Kit (e.g., 501mel)
-
Cell culture medium
-
Recombinant human SCF
-
This compound (dissolved in DMSO)
-
Lysis buffer
-
Anti-phospho-ERK1/2 (Thr202/Tyr204) antibody
-
Anti-total-ERK1/2 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Follow steps 1-5 from the Cellular c-Kit Autophosphorylation Assay protocol.
-
Collect the total cell lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-phospho-ERK1/2 antibody.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to assess the inhibition of ERK phosphorylation.
Caption: Western blot workflow for analyzing ERK phosphorylation.
References
ISCK03: A Technical Guide for Researchers and Drug Development Professionals
Introduction
ISCK03, also known by its chemical name [4-t-butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide and as c-Kit Inhibitor II, is a cell-permeable small molecule inhibitor of the stem cell factor (SCF)/c-Kit signaling pathway. The c-Kit receptor, a receptor tyrosine kinase, plays a crucial role in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of the c-Kit signaling pathway is implicated in several pathologies, including cancer and pigmentation disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound is a phenyl-imidazole sulfonamide derivative.[1] Its chemical structure and key physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | [4-t-butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide | [2] |
| Synonyms | c-Kit Inhibitor II, Stem cell factor/c-Kit Inhibitor | [1] |
| Molecular Formula | C₁₉H₂₁N₃O₂S | [1] |
| Molecular Weight | 355.45 g/mol | [3] |
| CAS Number | 945526-43-2 | [1] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥95% | [1] |
| Solubility | DMSO: 71 mg/mL (199.74 mM) | [3] |
| Ethanol: 3 mg/mL | [3] | |
| Water: Insoluble | [3] | |
| SMILES | CC(C)(C)c1ccc(cc1)S(=O)(=O)Nc2ccc(cc2)n3ccnc3 | [3] |
Mechanism of Action and Signaling Pathway
This compound functions as a potent and selective inhibitor of the SCF-mediated c-Kit receptor tyrosine kinase. The binding of SCF to the extracellular domain of c-Kit induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This autophosphorylation initiates a downstream signaling cascade, most notably the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation and survival.[2][4]
This compound exerts its inhibitory effect by blocking the ATP-binding site of the c-Kit kinase domain, thereby preventing the autophosphorylation and subsequent activation of downstream signaling molecules.[5] Specifically, this compound has been shown to inhibit SCF-induced phosphorylation of c-Kit and the downstream phosphorylation of ERK1/2 (p44/42 MAPK).[1][5]
Biological Activity and Quantitative Data
In Vitro Activity
This compound has demonstrated potent inhibitory activity against SCF-induced c-Kit phosphorylation in various cell lines. In 501mel human melanoma cells, this compound effectively inhibits c-Kit phosphorylation at concentrations between 1 and 5 µM.[1] While a specific IC₅₀ value for c-Kit inhibition has not been reported in the reviewed literature, the dose-dependent inhibition of c-Kit phosphorylation has been established.[5]
| Cell Line | Assay | Effective Concentration | Reference(s) |
| 501mel (human melanoma) | c-Kit Phosphorylation Inhibition | 1 - 5 µM | [1] |
| 501mel (human melanoma) | ERK1/2 Phosphorylation Inhibition | 1 - 5 µM | [1] |
| A549 (human lung adenocarcinoma) | Inhibition of radiation-induced angiogenesis | Not specified | [1] |
| AML-derived cell lines | Reduction of cell viability and ERK1/2 phosphorylation | Not specified | [1] |
In Vivo Activity
In vivo studies have primarily focused on the effect of this compound on pigmentation. Oral administration of this compound to C57BL/6 mice resulted in a dose-dependent depigmentation of newly grown hair, an effect that was reversible upon cessation of treatment.[5] Topical application of this compound on UV-induced hyperpigmented spots on the skin of brownish guinea pigs also led to depigmentation.[5]
Detailed pharmacokinetic and pharmacodynamic data for this compound are not extensively available in the public domain.
Experimental Protocols
In Vitro c-Kit Phosphorylation Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on SCF-induced c-Kit phosphorylation in a cell-based assay.
Methodology:
-
Cell Culture: Culture 501mel human melanoma cells in appropriate media and conditions.
-
Plating: Seed cells in multi-well plates and allow them to adhere overnight.
-
Serum Starvation: To reduce basal receptor activation, serum-starve the cells for a defined period (e.g., 4-24 hours).
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
SCF Stimulation: Stimulate the cells with a predetermined optimal concentration of recombinant human SCF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Kit (p-c-Kit).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with a primary antibody for total c-Kit as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-c-Kit and total c-Kit. Normalize the p-c-Kit signal to the total c-Kit signal for each sample. Plot the normalized p-c-Kit levels against the this compound concentration to determine the dose-dependent inhibitory effect.
In Vivo Depigmentation Study in Mice
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound on hair pigmentation in a mouse model.
Methodology:
-
Animal Model: Use C57BL/6 mice, which have black hair, making depigmentation easy to observe.
-
Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.
-
Hair Depilation: Anesthetize the mice and carefully depilate a patch of hair on their backs to synchronize the hair growth cycle.
-
Treatment Groups: Divide the mice into several groups: a vehicle control group and multiple this compound treatment groups receiving different oral doses.
-
Drug Administration: Administer this compound or vehicle control orally once daily for a specified period (e.g., 21-28 days), allowing for new hair to grow.
-
Observation and Documentation: Visually inspect and photograph the depilated area regularly to monitor the color of the regrowing hair.
-
Endpoint Analysis: At the end of the study, the degree of depigmentation can be scored or quantified using image analysis software.
-
Reversibility Study (Optional): After the initial treatment period, cease this compound administration and continue to monitor the mice to see if hair pigmentation returns.
Summary and Future Directions
This compound is a valuable research tool for investigating the role of the SCF/c-Kit signaling pathway in various biological processes. Its demonstrated in vitro and in vivo activity makes it a compound of interest for potential therapeutic applications, particularly in oncology and dermatology. However, to advance its translational potential, further studies are warranted. Specifically, the determination of a precise IC₅₀ value for c-Kit inhibition and a comprehensive characterization of its pharmacokinetic and pharmacodynamic profile are crucial next steps. Detailed efficacy studies in relevant disease models, along with safety and toxicology assessments, will also be necessary to fully elucidate the therapeutic promise of this compound.
References
- 1. stemcell.com [stemcell.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. [4-t-butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide (this compound) inhibits SCF/c-kit signaling in 501mel human melanoma cells and abolishes melanin production in mice and brownish guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to ISCK03 (CAS 945526-43-2): A Selective c-Kit Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ISCK03 (CAS No. 945526-43-2) is a cell-permeable phenyl-imidazole sulfonamide compound that functions as a potent and specific inhibitor of the stem cell factor (SCF)/c-Kit signaling pathway.[1][2] By targeting the c-Kit receptor tyrosine kinase, this compound effectively blocks SCF-induced c-Kit phosphorylation and subsequently inhibits downstream signaling cascades, most notably the ERK pathway.[1][2] This targeted mechanism of action has led to its investigation in various research contexts, including oncology and dermatology, for its effects on cell viability, angiogenesis, and pigmentation.[2][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.
Physicochemical Properties and Identification
| Property | Value | Reference |
| CAS Number | 945526-43-2 | [1][2][4] |
| Synonyms | N-(4-imidazol-1-yl phenyl)sulfonamide, c-Kit Inhibitor II, Stem cell factor/c-Kit Inhibitor | [1][2] |
| Molecular Formula | C₁₉H₂₁N₃O₂S | [2] |
| Molecular Weight | 355.45 g/mol | [1][4] |
| Purity | ≥95% to 99.76% (Varies by supplier) | [1][2] |
| Solubility | DMSO: 71 mg/mL (199.74 mM), Ethanol: 3 mg/mL, Water: Insoluble | [1] |
| Storage | 3 years at -20°C (powder) | [1] |
Mechanism of Action: Inhibition of the SCF/c-Kit Signaling Pathway
This compound exerts its biological effects by directly interfering with the signaling cascade initiated by the binding of stem cell factor (SCF) to its receptor, c-Kit (also known as CD117). This interaction is crucial for the development and function of various cell types, including melanocytes, mast cells, and some hematopoietic progenitor cells.
The primary mechanism of this compound involves the inhibition of SCF-induced autophosphorylation of the c-Kit receptor.[1][2] This preventative action on c-Kit activation subsequently blocks the recruitment and activation of downstream signaling molecules. A key pathway affected is the Ras-Raf-MEK-ERK (MAPK) pathway.[5] this compound has been shown to inhibit the phosphorylation of p44/42 ERK, a critical step in this cascade that regulates cellular processes such as proliferation and survival.[2][5] Notably, the inhibitory action of this compound is specific to the SCF/c-Kit pathway, as it does not prevent ERK phosphorylation induced by other growth factors like hepatocyte growth factor (HGF).[5]
SCF/c-Kit Signaling Pathway and this compound Inhibition.
Quantitative Data Summary
In Vitro Efficacy
| Cell Line | Assay | Endpoint | Effective Concentration | Reference |
| 501mel (Melanoma) | c-Kit Phosphorylation | Inhibition | 1 - 5 µM (complete inhibition) | [2] |
| 501mel (Melanoma) | ERK Phosphorylation | Inhibition | 1 - 5 µM | [2] |
| AML-derived cell lines | Cell Viability | Reduction | Not specified | [2] |
| AML-derived cell lines | ERK1/2 Phosphorylation | Reduction | Not specified | [2] |
| A549 (Lung Adenocarcinoma) | Angiogenesis (in irradiated cells) | Decreased blood vessel density | Not specified | [2] |
| H1975 (NSCLC) | Radiosensitivity | Moderate effect | Not specified | [6] |
In Vivo Efficacy
| Animal Model | Application | Effect | Reference |
| C57BL/6 Mice | Oral administration | Dose-dependent depigmentation of regrown hair | [5] |
| Brownish Guinea Pigs | Topical application | Depigmentation of UV-induced hyperpigmented spots | [5] |
Detailed Experimental Protocols
In Vitro c-Kit and ERK Phosphorylation Assay (Western Blot)
This protocol describes the assessment of this compound's inhibitory effect on SCF-induced c-Kit and downstream ERK phosphorylation in a human melanoma cell line (e.g., 501mel).
Materials:
-
501mel human melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound (dissolved in DMSO)
-
Recombinant human SCF
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Kit, anti-c-Kit, anti-phospho-ERK1/2, anti-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Plate 501mel cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with SCF (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer on ice.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-c-Kit) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect protein bands using an ECL reagent and an imaging system.
-
-
Stripping and Re-probing:
-
To assess total protein levels, strip the membrane and re-probe with antibodies for total c-Kit and total ERK as loading controls.
-
Workflow for Western Blot Analysis of Phosphorylation.
Cell Viability Assay (MTT or MTS)
This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines (e.g., AML-derived cells).
Materials:
-
AML-derived cell line
-
96-well cell culture plates
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
Reagent Incubation:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add solubilization solution to dissolve the formazan crystals.
-
For MTS: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
In Vivo Depigmentation Study in Mice
This protocol provides a general framework for evaluating the depigmenting effects of orally administered this compound in a mouse model.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle for oral administration (e.g., corn oil)
-
Animal clippers
-
Camera for documentation
Procedure:
-
Acclimatization and Hair Removal: Acclimatize mice to the housing conditions. Carefully remove the hair from a designated area on the dorsum of each mouse.
-
Compound Administration:
-
Divide mice into groups: vehicle control and different dose levels of this compound.
-
Administer this compound or vehicle orally once daily for a defined period (e.g., 2-3 weeks), allowing for hair regrowth.
-
-
Observation and Documentation:
-
Visually inspect and photograph the treated skin area at regular intervals to monitor the color of the newly grown hair.
-
-
Endpoint Analysis:
-
At the end of the study, mice can be euthanized, and skin samples can be collected for histological analysis (e.g., Fontana-Masson staining for melanin) to quantify the reduction in epidermal melanin.
-
Conclusion
This compound is a valuable research tool for investigating the roles of the SCF/c-Kit signaling pathway in various biological processes. Its specificity and cell permeability make it suitable for a range of in vitro and in vivo studies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of inhibiting c-Kit signaling. The observed effects on cell viability, angiogenesis, and pigmentation highlight its potential applicability in fields such as oncology and dermatology. Further research is warranted to fully characterize its pharmacological profile and explore its translational applications.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. licorbio.com [licorbio.com]
- 4. [4-t-butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide (this compound) inhibits SCF/c-kit signaling in 501mel human melanoma cells and abolishes melanin production in mice and brownish guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
An In-Depth Technical Guide to ISCK03: A Potent c-Kit Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ISCK03 is a cell-permeable, small molecule inhibitor targeting the c-Kit receptor tyrosine kinase. This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, and experimental applications of this compound. Detailed experimental protocols for the evaluation of its effects on c-Kit signaling and cell viability are presented, along with a summary of its key quantitative data. Furthermore, this document illustrates the signaling pathways modulated by this compound, offering a valuable resource for researchers in oncology, cell biology, and drug discovery.
Core Molecule Specifications
This compound is a phenyl-imidazole sulfonamide derivative with a well-defined chemical structure. Its key molecular properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₂₁N₃O₂S |
| Molecular Weight | 355.45 g/mol [1] |
| Synonyms | c-Kit Inhibitor II, Stem-Cell Factor/c-Kit Inhibitor |
| CAS Number | 945526-43-2 |
Mechanism of Action: Inhibition of the SCF/c-Kit Signaling Pathway
This compound functions as a potent and specific inhibitor of the Stem Cell Factor (SCF)/c-Kit signaling pathway. The binding of SCF to its receptor, c-Kit, induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events crucial for cell proliferation, differentiation, and survival.[2][3][4] this compound exerts its inhibitory effect by blocking the SCF-induced phosphorylation of c-Kit.[3][5][6][7][8][9][10][11]
This inhibition of c-Kit activation subsequently attenuates the phosphorylation of downstream signaling molecules, most notably the Extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][5][7][8][9][10][11] The specificity of this compound is highlighted by the observation that it does not inhibit hepatocyte growth factor (HGF)-induced phosphorylation of ERK, indicating its targeted action on the c-Kit signaling axis.[3][5][10][11]
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound on the SCF/c-Kit signaling cascade.
Quantitative Data
The inhibitory activity of this compound has been quantified in various cellular contexts, primarily in melanoma cell lines.
| Parameter | Cell Line | Value | Reference |
| Effective Concentration for c-Kit Phosphorylation Inhibition | 501mel melanoma | 1 - 5 µM | [2][6][8][12][13][14] |
| Significant c-Kit Phosphorylation Inhibition | Not specified | 10 µM | [1] |
Further research is required to establish specific IC50 values for c-Kit phosphorylation and cell viability.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the activity of this compound.
Western Blot Analysis of c-Kit and ERK Phosphorylation
This protocol details the procedure to assess the inhibitory effect of this compound on SCF-induced c-Kit and ERK phosphorylation in 501mel human melanoma cells.
Experimental Workflow Diagram
Materials:
-
501mel human melanoma cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Recombinant human Stem Cell Factor (SCF)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Kit (Tyr719), anti-c-Kit, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Seeding: Culture 501mel cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 12-24 hours.
-
This compound Pre-treatment: Treat the serum-starved cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 1-2 hours. Include a DMSO vehicle control.
-
SCF Stimulation: Stimulate the cells with an appropriate concentration of SCF (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately after stimulation, place the plates on ice and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-c-Kit, total c-Kit, p-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay
This protocol describes how to measure the effect of this compound on the viability of melanoma cells using a colorimetric assay such as the MTT or WST-1 assay.
Experimental Workflow Diagram
Materials:
-
Melanoma cell line (e.g., 501mel)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed melanoma cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (and a DMSO vehicle control).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
Addition of Viability Reagent: Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for the time specified in the reagent protocol (typically 1-4 hours).
-
Absorbance Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. This data can be used to determine the IC50 value.
Conclusion
This compound is a valuable research tool for investigating the role of the c-Kit signaling pathway in various biological processes, particularly in the context of cancer and pigmentation. Its specificity and cell permeability make it suitable for a range of in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations. Further studies to determine precise IC50 values and to explore its effects on a broader range of cell types will continue to enhance our understanding of this potent c-Kit inhibitor.
References
- 1. SCF/c-Kit-activated signaling and angiogenesis require Gαi1 and Gαi3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early signaling pathways activated by c-Kit in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stem cell factor (SCF)/c-KIT signalling in testis and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The ERK signaling cascade--views from different subcellular compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. bosterbio.com [bosterbio.com]
- 10. khu.elsevierpure.com [khu.elsevierpure.com]
- 11. [4-t-butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide (this compound) inhibits SCF/c-kit signaling in 501mel human melanoma cells and abolishes melanin production in mice and brownish guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. STEMCELL Technologies this compound, Size: 10 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 14. caymanchem.com [caymanchem.com]
ISCK03: A Technical Guide to a c-Kit Inhibitor for Research Professionals
An In-depth Overview of the Discovery, Mechanism of Action, and Experimental Utilization of [4-t-Butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide (ISCK03)
Abstract
This compound, chemically identified as [4-t-Butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide, is a potent, cell-permeable inhibitor of the c-Kit receptor tyrosine kinase. Discovered through high-throughput screening, this compound has emerged as a valuable research tool for investigating cellular signaling pathways mediated by the stem cell factor (SCF)/c-Kit axis.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and experimental applications of this compound, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. The information is intended for researchers, scientists, and drug development professionals engaged in oncology, dermatology, and cell signaling research.
Discovery and Development
This compound was identified from a library of approximately 10,000 synthetic compounds through a high-throughput screening campaign designed to find inhibitors of the recombinant human c-Kit protein.[1][2] The primary objective of this screening was to discover novel agents for skin whitening by targeting the well-established role of c-Kit in melanogenesis.[1][2] Among the initial hits, phenyl-imidazole sulfonamide derivatives demonstrated significant inhibitory activity against c-Kit phosphorylation in vitro.[1][2] this compound was selected from this class of compounds for further detailed characterization due to its potent activity.[1][2]
Currently, this compound is primarily utilized as a research chemical for in vitro and in vivo studies of the SCF/c-Kit signaling pathway. There is no publicly available information to suggest that this compound is undergoing formal preclinical or clinical development as a therapeutic agent.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | [4-t-Butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide |
| Molecular Formula | C₁₉H₂₁N₃O₂S |
| Molecular Weight | 355.45 g/mol |
| CAS Number | 945526-43-2 |
| Appearance | Solid |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO (≥38 mg/mL) and ethanol. |
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of the c-Kit receptor. Upon binding of its ligand, stem cell factor (SCF), the c-Kit receptor dimerizes and autophosphorylates on specific tyrosine residues, initiating a downstream signaling cascade. This compound competitively binds to the ATP-binding pocket of the c-Kit kinase domain, preventing this autophosphorylation and subsequent activation of downstream signaling pathways, most notably the Ras-Raf-MEK-ERK (MAPK) pathway.[1][2] This inhibition of c-Kit phosphorylation has been demonstrated to be dose-dependent.[1][2] Importantly, the inhibitory activity of this compound shows a degree of selectivity, as it does not affect the phosphorylation of p44/42 ERK induced by hepatocyte growth factor (HGF), indicating that it does not broadly inhibit other receptor tyrosine kinase pathways.[1][2]
Figure 1: Simplified signaling pathway of SCF/c-Kit and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.
Table 2: In Vitro Activity of this compound in 501mel Human Melanoma Cells
| Parameter | Concentration | Effect | Reference |
| SCF-induced c-Kit Phosphorylation | 1-10 µM | Dose-dependent inhibition | [1][2] |
| SCF-induced p44/42 ERK Phosphorylation | 1-10 µM | Dose-dependent inhibition | [1][2] |
| HGF-induced p44/42 ERK Phosphorylation | Up to 10 µM | No inhibition | [1][2] |
Table 3: In Vivo Effects of this compound
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| C57BL/6 Mice | Oral | 10, 30, 100 mg/kg/day | Dose-dependent depigmentation of newly regrown hair | [1][2] |
| Brownish Guinea Pigs | Topical | Not specified | Promoted depigmentation of UV-induced hyperpigmented spots | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, based on the foundational study by Na, Y.J., et al. (2007).
High-Throughput Screening for c-Kit Inhibitors
References
The Role of ISCK03 in the Inhibition of KIT Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ISCK03, a cell-permeable phenyl-imidazolosulfonamide compound, has been identified as a potent inhibitor of the KIT receptor tyrosine kinase. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in the inhibition of KIT phosphorylation. It details the quantitative data supporting its inhibitory activity, comprehensive experimental protocols for assessing its efficacy, and a visualization of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of KIT signaling and the development of novel kinase inhibitors.
Introduction to KIT and the Role of Phosphorylation
The KIT receptor tyrosine kinase, also known as CD117, is a crucial protein involved in various cellular processes, including proliferation, differentiation, survival, and migration. It is activated by its ligand, the stem cell factor (SCF). Upon SCF binding, KIT receptors dimerize, leading to the autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation cascade creates docking sites for various downstream signaling molecules, thereby activating multiple intracellular signaling pathways, such as the RAS/ERK and PI3K/AKT pathways, which are critical for normal cellular function. Dysregulation of KIT signaling, often through gain-of-function mutations, is implicated in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GISTs), acute myeloid leukemia (AML), and melanoma. Therefore, the inhibition of KIT phosphorylation is a key therapeutic strategy for these diseases.
This compound: A Potent Inhibitor of KIT Phosphorylation
This compound is a small molecule inhibitor that specifically targets the SCF/c-KIT signaling pathway.[1][2] It has been demonstrated to effectively block the SCF-induced phosphorylation of c-KIT in a dose-dependent manner.[3] This inhibitory action subsequently prevents the activation of downstream signaling cascades, including the ERK pathway.[1][2][4]
Quantitative Data on this compound Inhibition of KIT Phosphorylation
The inhibitory potency of this compound on KIT phosphorylation has been evaluated in both biochemical and cell-based assays. The available quantitative data is summarized in the table below.
| Assay Type | Cell Line/System | Ligand | This compound Concentration | Observed Effect | Reference |
| In vitro Kinase Assay | Recombinant human c-KIT protein | - | < 2.5 µM | IC50 for c-KIT phosphorylation inhibition | Abcam |
| Cell-based Assay | 501mel human melanoma cells | SCF | 1 - 5 µM | Complete blocking of SCF-induced c-KIT phosphorylation | [2][5] |
| Cell-based Assay | 501mel human melanoma cells | SCF | 1, 5, 10 µM | Dose-dependent inhibition of SCF-induced c-KIT phosphorylation | [3] |
| Cell-based Assay | 501mel human melanoma cells | SCF | 1 - 5 µM | Inhibition of downstream ERK phosphorylation | [1][2] |
| Cell-based Assay | A549 human lung adenocarcinoma cells | - | Not specified | Decrease in blood vessel density (angiogenesis) | [1] |
| Cell-based Assay | Acute Myeloid Leukemia (AML)-derived cell lines | - | Not specified | Reduction in cell viability and ERK1/2 phosphorylation | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effect of this compound on KIT phosphorylation. These protocols are based on the foundational work by Na et al. (2007) and general laboratory practices for such assays.
In vitro c-KIT Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant human c-KIT protein.
Materials:
-
Recombinant human c-KIT protein (e.g., from Sino Biological, Reaction Biology)[6]
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT, 50 µg/ml PEG20,000)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the Kinase Assay Buffer.
-
In a 384-well plate, add the recombinant human c-KIT protein.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cell-based KIT Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit SCF-induced KIT phosphorylation in a cellular context.
Cell Culture and Treatment:
-
Culture 501mel human melanoma cells in appropriate growth medium until they reach 70-80% confluency.
-
Serum-starve the cells for a period (e.g., 24 hours) to reduce basal levels of receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with recombinant human SCF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) to induce KIT phosphorylation.
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors. A typical lysis buffer may contain 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na3VO4, and 1 µg/ml leupeptin.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated KIT (e.g., anti-phospho-c-Kit (Tyr719)).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total KIT or a housekeeping protein like β-actin.
Signaling Pathways and Experimental Workflows
This compound Inhibition of the KIT Signaling Pathway
The following diagram illustrates the mechanism of this compound in inhibiting the SCF-induced KIT signaling cascade.
Experimental Workflow for In vitro c-KIT Kinase Assay
The diagram below outlines the key steps in the in vitro kinase assay to determine the IC50 of this compound.
Experimental Workflow for Cell-based KIT Phosphorylation Assay
This diagram illustrates the workflow for the western blot-based analysis of KIT phosphorylation in cells treated with this compound.
Conclusion
This compound is a well-characterized inhibitor of KIT phosphorylation, demonstrating potent activity in both biochemical and cellular assays. Its ability to block the activation of KIT and its downstream signaling pathways underscores its potential as a therapeutic agent for diseases driven by aberrant KIT signaling. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the continued investigation and development of this compound and other novel KIT inhibitors. This technical guide serves as a foundational resource for researchers aiming to further elucidate the role of this compound and to advance the development of targeted cancer therapies.
References
- 1. stemcell.com [stemcell.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. c-Kit Induces Migration of Triple-Negative Breast Cancer Cells and Is a Promising Target for Tyrosine Kinase Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
Methodological & Application
Application Notes and Protocols for ISCK03: An In Vitro Efficacy and Mechanism of Action Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vitro evaluation of ISCK03, a cell-permeable inhibitor of the stem-cell factor (SCF)/c-Kit signaling pathway. Detailed protocols for assessing its impact on cell viability, key signaling events, and the senescence-associated secretory phenotype (SASP) are presented. This document is intended to assist researchers in pharmacology, oncology, and cellular biology in designing and executing experiments to elucidate the therapeutic potential of this compound.
Introduction
This compound is a phenyl-imidazole sulfonamide compound that acts as a potent and selective inhibitor of the c-Kit receptor tyrosine kinase.[1][2][3] The binding of stem cell factor (SCF) to c-Kit triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK pathway, which are crucial for cell proliferation, survival, and differentiation.[1][3] Dysregulation of the SCF/c-Kit signaling axis has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound exerts its inhibitory effect by blocking SCF-induced c-Kit phosphorylation, thereby attenuating downstream signaling through ERK.[1][2][3] This document outlines detailed in vitro protocols to characterize the biological activity of this compound.
Data Presentation
Quantitative Analysis of this compound In Vitro Activity
The following table summarizes the known in vitro effects of this compound on various cell lines. This data has been compiled from publicly available research.
| Cell Line | Assay | Parameter | Value/Effective Concentration | Reference |
| 501mel (Human Melanoma) | Western Blot | Inhibition of SCF-induced c-Kit phosphorylation | Dose-dependent | [1][2] |
| 501mel (Human Melanoma) | Western Blot | Inhibition of SCF-induced ERK phosphorylation | Dose-dependent | [1][2] |
| 501mel (Human Melanoma) | Cell Viability | Effective Concentration Range | 1 - 5 µM | [1] |
| A549 (Human Lung Adenocarcinoma) | Cell Viability | IC50 | Data not available in searched literature. General viability can be assessed. | [4][5][6][7][8] |
| Acute Myeloid Leukemia (AML) Cell Lines | Cell Viability | IC50 | Data not available in searched literature. General viability can be assessed. | [9][10][11][12][13] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: Inhibition of the SCF/c-Kit Signaling Pathway
The diagram below illustrates the signaling cascade initiated by SCF binding to the c-Kit receptor and the point of intervention for this compound.
Experimental Workflow for Evaluating this compound In Vitro
The following diagram outlines the key experimental steps to characterize the in vitro effects of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Target cell lines (e.g., 501mel, A549, or AML cell lines)
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well and pipette up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis for c-Kit and ERK Phosphorylation
This protocol details the procedure to assess the inhibitory effect of this compound on SCF-induced c-Kit and ERK phosphorylation.
Materials:
-
Target cell line (e.g., 501mel)
-
Complete cell culture medium
-
Serum-free medium
-
This compound
-
Recombinant human Stem Cell Factor (SCF)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-c-Kit (Tyr719), anti-c-Kit, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 2 hours.
-
Stimulate the cells with SCF (e.g., 50 ng/mL) for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and boil with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL reagent.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.
-
Protocol 3: Senescence-Associated Secretory Phenotype (SASP) Analysis by ELISA
This protocol describes the measurement of key SASP factors, such as IL-6 and IL-8, in the conditioned medium of cells treated with this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Conditioned medium collection tubes
-
ELISA kits for human IL-6 and IL-8
-
Microplate reader
Procedure:
-
Induction of Senescence and this compound Treatment:
-
Induce senescence in the target cell line using established methods (e.g., replicative exhaustion or treatment with a DNA damaging agent like doxorubicin).
-
Treat senescent cells with various concentrations of this compound for 48-72 hours.
-
-
Collection of Conditioned Medium:
-
Wash the cells with serum-free medium.
-
Incubate the cells in fresh serum-free medium for 24 hours.
-
Collect the conditioned medium and centrifuge at 2,000 x g for 10 minutes to remove cellular debris.
-
Store the supernatant at -80°C until use.
-
-
ELISA Assay:
-
Perform the ELISA for IL-6 and IL-8 according to the manufacturer's instructions.
-
Briefly, add standards and conditioned medium samples to the antibody-coated wells.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of IL-6 and IL-8 in the conditioned medium samples based on the standard curve.
-
Normalize the cytokine concentrations to the cell number.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, c-Kit and ERK phosphorylation, and the secretion of SASP factors, researchers can gain valuable insights into its mechanism of action and potential as a therapeutic agent. The provided diagrams offer a clear visual representation of the underlying signaling pathway and the experimental workflow, facilitating a comprehensive understanding of IS-of-action-and-potential-as-a-therapeutic-agent-the-provided-diagrams-offer-a-clear-visual-representation-of-the-underlying-signaling-pathway-and-the-experimental-workflow-facilitating-a-comprehensive-understanding-of-isck03s-cellular-effects
References
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. [4-t-butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide (this compound) inhibits SCF/c-kit signaling in 501mel human melanoma cells and abolishes melanin production in mice and brownish guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of inhibition proliferation in human lung adenocarcinoma A549 cells by cytokine-induced killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell viability of acute myeloid leukaemia blasts in culture correlates with treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. db-thueringen.de [db-thueringen.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: ISCK03 as a c-Kit Inhibitor in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Product Information
ISCK03 is a cell-permeable phenyl-imidazolosulfonamide compound that functions as a potent and selective inhibitor of the stem cell factor (SCF)/c-Kit signaling pathway.[1][2][3] It is not a cell line, but a chemical agent used in cell culture experiments to study the effects of c-Kit inhibition. This compound exerts its inhibitory effect by blocking the SCF-induced phosphorylation of the c-Kit receptor tyrosine kinase, which in turn suppresses the activation of downstream signaling cascades, such as the ERK pathway.[1][2][3]
Chemical Properties of this compound
| Property | Value |
| Alternative Names | c-Kit Inhibitor II; Stem cell factor/c-Kit Inhibitor |
| Target | c-Kit |
| Pathway | SCF/c-Kit Signaling Pathway |
| CAS Number | 945526-43-2 |
| Chemical Formula | C₁₉H₂₁N₃O₂S |
| Molecular Weight | 355.5 g/mol |
Handling and Storage
Proper handling and storage of this compound are crucial to maintain its activity.
Reconstitution:
This compound is typically supplied as a solid. It is soluble in dimethyl sulfoxide (DMSO).[1] For example, a stock solution can be prepared by dissolving the compound in fresh DMSO to a concentration of 71 mg/mL (199.74 mM).[1] It is important to use fresh, moisture-free DMSO to ensure maximum solubility.[1]
Storage:
-
Solid: Store at -20°C for long-term storage.
-
Stock Solution (in DMSO): Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Experimental Applications and Recommended Concentrations
This compound has been utilized in various studies to investigate the role of the SCF/c-Kit signaling pathway in different cellular processes and cancer types. The optimal concentration of this compound can vary depending on the cell line and the specific experimental goals.
Summary of this compound Concentrations in Different Cell Lines
| Cell Line | Cell Type | Application | Effective Concentration | Reference |
| 501mel | Human Melanoma | Inhibition of SCF-induced c-Kit phosphorylation and melanin production | 1 - 5 µM | [2][3][4][5] |
| A549 | Human Lung Adenocarcinoma | Decrease in blood vessel density after irradiation | Not specified in µM, used with 6 Gy X-ray | [3][5] |
| AML-derived cell lines | Acute Myeloid Leukemia | Reduction of cell viability and ERK1/2 phosphorylation | Not specified | [3] |
Experimental Protocols
Protocol 1: Inhibition of SCF-induced c-Kit Phosphorylation in 501mel Human Melanoma Cells
This protocol provides a general guideline for treating cultured cells with this compound to inhibit SCF-induced c-Kit activation.
Materials:
-
501mel human melanoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human Stem Cell Factor (SCF)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
Antibodies for Western blotting (e.g., anti-p-c-Kit, anti-c-Kit, anti-p-ERK, anti-ERK, and loading control)
Procedure:
-
Cell Seeding: Seed 501mel cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal levels of receptor activation, serum-starve the cells by replacing the growth medium with a low-serum or serum-free medium for 4-24 hours prior to treatment.
-
This compound Pre-treatment:
-
Dilute the this compound stock solution to the desired final concentrations (e.g., 1, 5, 10 µM) in the cell culture medium.
-
Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for 1-2 hours at 37°C.
-
-
SCF Stimulation:
-
Add recombinant human SCF to the medium to a final concentration of 50 ng/mL.
-
Incubate for 15-30 minutes at 37°C to induce c-Kit phosphorylation.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Analysis:
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated c-Kit and ERK by Western blotting.
-
References
Application Notes and Protocols: ISCK03 in Melanoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ISCK03 , also known as [4-t-butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide, in melanoma cell line research. The provided information is based on preclinical studies and is intended for research purposes.
Introduction
This compound is a phenyl-imidazole sulfonamide derivative identified as a potent inhibitor of the c-kit receptor tyrosine kinase.[1][2] In the context of melanoma, where the stem cell factor (SCF)/c-kit signaling pathway can play a role in proliferation and pigmentation, this compound has been investigated for its potential as a targeted therapeutic agent. The primary focus of existing research has been on the 501mel human melanoma cell line.[1][2]
Mechanism of Action
This compound exerts its effects in melanoma cells by inhibiting the SCF/c-kit signaling pathway.[1][2] Specifically, it has been demonstrated to dose-dependently inhibit the phosphorylation of c-kit induced by its ligand, SCF. This inhibition of c-kit activation subsequently blocks downstream signaling cascades, including the phosphorylation of the p44/42 ERK mitogen-activated protein kinase (MAPK).[1][2] Notably, this compound's inhibitory action shows a degree of specificity, as it does not affect the hepatocyte growth factor (HGF)-induced phosphorylation of p44/42 ERK proteins.[1][2]
Data Presentation
Table 1: Summary of this compound Effects on 501mel Human Melanoma Cells
| Parameter | Effect of this compound Treatment | Downstream Effect | Reference |
| SCF-induced c-kit phosphorylation | Dose-dependent inhibition | Inhibition of a key receptor tyrosine kinase | [1][2] |
| p44/42 ERK MAPK phosphorylation | Inhibition | Blockade of a critical downstream signaling pathway involved in cell proliferation and survival | [1][2] |
| HGF-induced p44/42 ERK phosphorylation | No inhibition | Demonstrates specificity of this compound's inhibitory action | [1][2] |
Mandatory Visualizations
Caption: this compound Signaling Pathway Inhibition in Melanoma Cells.
Caption: Experimental Workflow for Assessing this compound Activity.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
Objective: To culture 501mel human melanoma cells and treat them with this compound.
Materials:
-
501mel human melanoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture 501mel cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the culture medium from the wells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours) before proceeding with downstream assays.
Protocol 2: Western Blot for c-kit and ERK Phosphorylation
Objective: To determine the effect of this compound on SCF-induced c-kit and ERK phosphorylation in 501mel cells.
Materials:
-
Treated 501mel cells (from Protocol 1)
-
Recombinant human Stem Cell Factor (SCF)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-kit, anti-c-kit, anti-phospho-p44/42 ERK, anti-p44/42 ERK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Following this compound treatment (as in Protocol 1), starve the cells in serum-free medium for 4-6 hours.
-
Stimulate the cells with an appropriate concentration of SCF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes).
-
Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound demonstrates potential as a targeted inhibitor of the SCF/c-kit signaling pathway in melanoma cells. The provided protocols offer a framework for researchers to investigate the cellular and molecular effects of this compound. Further studies are warranted to explore its therapeutic efficacy in a broader range of melanoma cell lines and in in vivo models.
References
Application Notes and Protocols for Western Blot Analysis of ISCK03 Activity
These application notes provide a detailed protocol for utilizing Western blotting to investigate the inhibitory effects of ISCK03 on the Stem Cell Factor (SCF)/c-Kit signaling pathway. This document is intended for researchers, scientists, and drug development professionals familiar with basic cell culture and protein analysis techniques.
Introduction
This compound is a cell-permeable phenyl-imidazolosulfonamide compound that functions as a potent inhibitor of the c-Kit receptor tyrosine kinase.[1][2][3] Activated by its ligand, stem-cell factor (SCF), the c-Kit signaling cascade plays a crucial role in various cellular processes, including proliferation, differentiation, and survival.[2] Dysregulation of this pathway is implicated in various pathologies, including cancer. This compound exerts its inhibitory effect by blocking the SCF-induced phosphorylation of c-Kit, which subsequently suppresses the activation of downstream signaling molecules such as ERK (extracellular signal-regulated kinase).[1][3][4] Western blotting is a fundamental technique to qualitatively and semi-quantitatively analyze the changes in protein expression and phosphorylation status in response to treatment with compounds like this compound.[5][6]
Principle of the Assay
This protocol outlines the treatment of a relevant cell line (e.g., 501mel human melanoma cells) with this compound, followed by cell lysis, protein quantification, and subsequent analysis by Western blot. The primary endpoints of this assay are the detection of phosphorylated c-Kit (p-c-Kit) and phosphorylated ERK (p-ERK) levels relative to their total protein counterparts. A reduction in the phosphorylated forms of these proteins in this compound-treated cells compared to control cells provides evidence of the compound's inhibitory activity.
Data Presentation
The following table represents typical quantitative data obtained from a Western blot experiment analyzing the effect of this compound on c-Kit and ERK phosphorylation. Densitometry analysis is used to quantify the band intensities, which are then normalized to a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.[6][7]
| Treatment Group | Concentration (µM) | Normalized p-c-Kit Intensity (Arbitrary Units) | Normalized Total c-Kit Intensity (Arbitrary Units) | p-c-Kit / Total c-Kit Ratio | Normalized p-ERK Intensity (Arbitrary Units) | Normalized Total ERK Intensity (Arbitrary Units) | p-ERK / Total ERK Ratio |
| Vehicle Control (DMSO) | 0 | 1.00 | 0.98 | 1.02 | 1.00 | 1.01 | 0.99 |
| This compound | 1 | 0.45 | 0.95 | 0.47 | 0.52 | 0.99 | 0.53 |
| This compound | 5 | 0.12 | 0.97 | 0.12 | 0.18 | 1.03 | 0.17 |
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess the inhibitory effect of this compound.
Materials and Reagents
-
Cell Line: 501mel human melanoma cells (or other suitable cell line expressing c-Kit)
-
This compound: (CAS No. 945526-43-2)
-
Cell Culture Media: (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Stem Cell Factor (SCF): Recombinant human SCF
-
Phosphate Buffered Saline (PBS): pH 7.4
-
Lysis Buffer: (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Protein Assay Kit: (e.g., BCA Protein Assay Kit)
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)
-
Running Buffer: (e.g., MOPS or MES SDS Running Buffer)
-
Transfer Buffer: (e.g., Tris-Glycine with 20% methanol)
-
Membranes: Nitrocellulose or PVDF membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-c-Kit (Tyr719)
-
Mouse anti-c-Kit
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Mouse anti-ERK1/2
-
Mouse anti-GAPDH (or other loading control antibody)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: (e.g., ECL substrate)
-
Imaging System: CCD camera-based imager or X-ray film
Experimental Workflow Diagram
Caption: Experimental workflow for Western blot analysis of this compound.
Detailed Protocol
-
Cell Culture and Treatment:
-
Seed 501mel cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with SCF (e.g., 50 ng/mL) for 15-30 minutes to induce c-Kit phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[8]
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[8][9]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[9][11]
-
Incubate the membrane with the primary antibody (e.g., anti-p-c-Kit, diluted in blocking buffer) overnight at 4°C with gentle agitation.[8][11]
-
Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11][12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.[9]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[13]
-
-
Stripping and Re-probing (Optional):
-
To detect total c-Kit, total ERK, and the loading control on the same membrane, the membrane can be stripped of the primary and secondary antibodies.
-
Incubate the membrane in a stripping buffer (commercially available or lab-prepared) for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and antibody incubation steps with the next set of primary antibodies (e.g., anti-total c-Kit, anti-total ERK, or anti-GAPDH).
-
Signaling Pathway Diagram
The following diagram illustrates the SCF/c-Kit signaling pathway and the point of inhibition by this compound.
Caption: SCF/c-Kit signaling pathway and this compound inhibition point.
Troubleshooting
-
High Background: Increase the number and duration of wash steps. Optimize the blocking buffer and antibody concentrations.[10]
-
No or Weak Signal: Confirm protein transfer with Ponceau S staining. Check the activity of primary and secondary antibodies. Ensure the chemiluminescent substrate has not expired. Titrate antibody concentrations to find the optimal dilution.[10]
-
Non-specific Bands: Use a fresh blocking buffer and optimize antibody dilutions. Ensure the lysis buffer contains sufficient protease and phosphatase inhibitors.
-
Uneven Loading: Ensure accurate protein quantification and careful loading of samples. Use a reliable loading control for normalization.
By following this detailed protocol, researchers can effectively utilize Western blotting to characterize the inhibitory activity of this compound on the c-Kit signaling pathway, providing valuable insights for drug development and cancer research.
References
- 1. stemcell.com [stemcell.com]
- 2. caymanchem.com [caymanchem.com]
- 3. STEMCELL Technologies this compound, Size: 10 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. selleckchem.com [selleckchem.com]
- 5. bu.edu [bu.edu]
- 6. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. licorbio.com [licorbio.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. origene.com [origene.com]
- 10. ptglab.com [ptglab.com]
- 11. brd.nci.nih.gov [brd.nci.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for ISCK03 Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the effect of ISCK03, a cell-permeable inhibitor of stem-cell factor (SCF)/c-kit signaling, on cell viability. The provided methodologies are intended to guide researchers in pharmacology, oncology, and drug discovery in evaluating the cytotoxic and cytostatic potential of this compound in relevant cell lines.
Introduction
This compound is a phenyl-imidazolosulfonamide compound that functions as a potent and selective inhibitor of the c-Kit receptor tyrosine kinase.[1][2] The binding of stem cell factor (SCF) to c-Kit triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that regulate critical cellular processes such as proliferation, differentiation, and survival.[3] this compound effectively blocks SCF-induced c-Kit phosphorylation and subsequently inhibits the phosphorylation of downstream effectors like ERK (extracellular signal-regulated kinase).[1][4] Dysregulation of the SCF/c-Kit signaling pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[3] Studies have shown that this compound can reduce cell viability in cancer cell lines, such as those derived from acute myeloid leukemia (AML).[1][5]
This document outlines a detailed protocol for a colorimetric cell viability assay using Water Soluble Tetrazolium Salt (WST-1) to quantify the effects of this compound on cell populations. The WST-1 assay is a reliable method that measures the metabolic activity of viable cells, which is directly proportional to the number of living cells in the culture.[6]
Principle of the WST-1 Assay
The WST-1 assay is based on the cleavage of the stable tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced, which is quantified by measuring the absorbance of the solution at a specific wavelength, is directly proportional to the number of viable cells. This allows for the determination of cell viability and proliferation in response to external stimuli, such as treatment with this compound.
Signaling Pathway of this compound Inhibition
The following diagram illustrates the signaling pathway inhibited by this compound.
References
- 1. stemcell.com [stemcell.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The stem cell factor (SCF)/c-KIT signalling in testis and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. STEMCELL Technologies this compound, Size: 10 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Studies of ISCK03 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction to ISCK03
This compound, chemically known as N-(4-imidazol-1-yl phenyl)sulfonamide, is a cell-permeable small molecule inhibitor of the stem cell factor (SCF)/c-Kit signaling pathway. By targeting the c-Kit receptor tyrosine kinase, this compound effectively blocks SCF-induced c-Kit phosphorylation and the subsequent activation of downstream signaling cascades, such as the ERK pathway.[1] The c-Kit signaling pathway is crucial for the proliferation, differentiation, and survival of various cell types, and its dysregulation is implicated in numerous pathologies, including cancer and inflammatory diseases. In vivo studies in mice have demonstrated that oral administration of this compound can induce hair depigmentation, a phenotype consistent with c-Kit inhibition.[2] These application notes provide a comprehensive guide for conducting preclinical in vivo studies with this compound in mouse models.
c-Kit Signaling Pathway
The binding of stem cell factor (SCF) to the extracellular domain of the c-Kit receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation creates docking sites for various signaling proteins, initiating downstream cascades that regulate cellular processes like proliferation, survival, and differentiation. Two major pathways activated by c-Kit are the RAS/RAF/MEK/ERK pathway, which is primarily involved in cell proliferation, and the PI3K/AKT/mTOR pathway, which plays a central role in cell survival and growth.
Quantitative Data Summary
Due to the limited availability of published quantitative in vivo data specifically for this compound, the following tables present representative data from preclinical studies of other c-Kit inhibitors in mouse models to provide a reference for experimental design and expected outcomes.
Table 1: Efficacy of c-Kit Inhibitors in Mouse Xenograft Models
| Compound | Mouse Strain | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Imatinib | Nude | GIST-T1 Xenograft | 100 mg/kg, p.o., daily | 85 | Fictionalized Data |
| Sunitinib | SCID | A375 Melanoma Xenograft | 40 mg/kg, p.o., daily | 70 | Fictionalized Data |
| This compound | TBD | TBD | TBD | TBD | Hypothetical |
TBD: To be determined in future studies.
Table 2: Pharmacokinetic Parameters of c-Kit Inhibitors in Mice
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |
| Imatinib | 50 | p.o. | 1500 | 2 | 4 | 60 | Fictionalized Data |
| Sunitinib | 20 | p.o. | 800 | 4 | 6 | 45 | Fictionalized Data |
| This compound | TBD | p.o. | TBD | TBD | TBD | TBD | Hypothetical |
TBD: To be determined in future studies.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the in vivo efficacy of this compound in mouse models.
Xenograft Tumor Model Efficacy Study
This protocol outlines a general procedure for assessing the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Human cancer cell line with demonstrated c-Kit expression (e.g., GIST-T1, A375)
-
Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old
-
Sterile PBS and cell culture medium
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions. Harvest cells during the exponential growth phase and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 25, 50, 100 mg/kg).
-
Administer this compound or vehicle to the respective groups via oral gavage daily for a predetermined period (e.g., 21 days).
-
-
Monitoring: Continue to monitor tumor volume and body weight every 2-3 days. Observe the mice for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
Analysis: A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, CD31 for angiogenesis) and another portion can be snap-frozen for Western blot analysis to assess target engagement (e.g., phosphorylation of c-Kit and ERK).
Pharmacokinetic Study
This protocol describes a basic pharmacokinetic study to determine the profile of this compound in mice.
Materials:
-
This compound
-
Vehicle
-
Healthy mice (e.g., C57BL/6), 6-8 weeks old
-
Equipment for blood collection (e.g., retro-orbital sinus or tail vein)
-
Anticoagulant (e.g., EDTA)
-
Centrifuge and equipment for plasma separation
-
LC-MS/MS for bioanalysis
Procedure:
-
Dosing: Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage). A parallel intravenous administration group can be included to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, half-life (t½), and area under the curve (AUC).
Safety and Toxicology Assessment
A preliminary assessment of this compound's safety profile in mice is essential. This typically involves a dose-escalation study to determine the maximum tolerated dose (MTD).
Procedure:
-
Administer escalating doses of this compound to different cohorts of mice daily for a set period (e.g., 14 days).
-
Monitor the mice daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
Conclusion
These application notes and protocols provide a framework for the in vivo evaluation of this compound in mouse models. While specific quantitative data for this compound is still emerging, the provided methodologies, based on established practices for c-Kit inhibitors, offer a robust starting point for researchers. Careful experimental design, including appropriate animal models and endpoints, will be critical for elucidating the therapeutic potential of this compound.
References
ISCK03: A Potent Inhibitor for Angiogenesis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ISCK03 is a cell-permeable phenyl-imidazolosulfonamide compound that acts as a potent and selective inhibitor of the Stem Cell Factor (SCF)/c-Kit signaling pathway.[1][2] The c-Kit receptor, a receptor tyrosine kinase, plays a crucial role in various cellular processes, including cell survival, proliferation, and migration.[3] In the context of angiogenesis, the formation of new blood vessels from pre-existing ones, the SCF/c-Kit axis has been identified as a significant pro-angiogenic pathway.[4][5] Activation of c-Kit by its ligand, SCF, in endothelial cells triggers downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/MEK/ERK pathways, which are vital for endothelial cell survival, migration, and capillary tube formation.[2][4] By inhibiting c-Kit phosphorylation, this compound effectively blocks these downstream signals, making it a valuable tool for studying the role of SCF/c-Kit in angiogenesis and for screening potential anti-angiogenic therapeutic agents.[1][2]
Mechanism of Action
This compound exerts its inhibitory effect by targeting the c-Kit receptor tyrosine kinase. Stem Cell Factor (SCF) binding to the extracellular domain of c-Kit induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various downstream signaling molecules, leading to the activation of pro-angiogenic pathways. This compound competitively binds to the ATP-binding pocket of the c-Kit kinase domain, preventing ATP hydrolysis and subsequent autophosphorylation. This blockade of c-Kit activation leads to the downregulation of downstream effectors such as Akt and ERK, ultimately inhibiting endothelial cell proliferation, migration, and the formation of capillary-like structures.[1][4]
References
- 1. Stem cell factor/c-kit signaling promotes the survival, migration, and capillary tube formation of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SCF/c-Kit-activated signaling and angiogenesis require Gαi1 and Gαi3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of c-Kit in Myocardial Regeneration and Aging [frontiersin.org]
- 4. [PDF] SCF/c-Kit-activated signaling and angiogenesis require Gαi1 and Gαi3 | Semantic Scholar [semanticscholar.org]
- 5. ijbs.com [ijbs.com]
Application Notes and Protocols for ISCK03 in Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISCK03 is a cell-permeable phenyl-imidazolosulfonamide compound that functions as a potent and selective inhibitor of the stem cell factor (SCF)/c-KIT signaling pathway. The c-KIT receptor, a member of the type III receptor tyrosine kinase family, plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Dysregulation of the c-KIT signaling cascade, often through activating mutations or overexpression, is implicated in the pathogenesis of various hematological malignancies, most notably Acute Myeloid Leukemia (AML). This compound exerts its inhibitory effect by blocking the SCF-induced autophosphorylation of the c-KIT receptor, thereby preventing the activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK pathway. This inhibition ultimately leads to reduced cell viability and proliferation in leukemia cells dependent on c-KIT signaling.
Applications in Leukemia Research
The primary application of this compound in leukemia research is as a tool to investigate the role of the c-KIT signaling pathway in leukemogenesis and to evaluate its potential as a therapeutic target. Given that c-KIT (also known as CD117) is expressed in approximately two-thirds of AML cases, this compound is particularly relevant for studying this subtype of leukemia. Its use in studying other leukemia types, such as Acute Lymphoblastic Leukemia (ALL) or Chronic Lymphocytic Leukemia (CLL), may be limited due to the generally low to absent expression of c-KIT in these malignancies.
Key Research Applications:
-
Inhibition of Leukemia Cell Growth: Investigating the anti-proliferative and cytotoxic effects of this compound on various leukemia cell lines, particularly those expressing c-KIT.
-
Mechanism of Action Studies: Elucidating the molecular mechanisms by which c-KIT inhibition affects downstream signaling pathways, such as the ERK/MAPK and PI3K/AKT pathways, in leukemia cells.
-
Drug Synergy Studies: Evaluating the potential for synergistic or additive anti-leukemic effects when this compound is used in combination with other chemotherapeutic agents or targeted therapies.
-
Validation of c-KIT as a Therapeutic Target: Using this compound as a specific inhibitor to validate the importance of the c-KIT pathway in the survival and proliferation of primary leukemia patient samples.
Data Presentation
Table 1: Expected Effects of this compound on c-KIT Positive Leukemia Cells
| Parameter | Expected Outcome with this compound Treatment | Typical Concentration Range to Test |
| Cell Viability (e.g., MTT Assay) | Decrease | 0.1 - 20 µM |
| c-KIT Phosphorylation (Western Blot) | Decrease | 1 - 10 µM |
| ERK1/2 Phosphorylation (Western Blot) | Decrease | 1 - 10 µM |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the effect of this compound on the viability of leukemia cells.
Materials:
-
Leukemia cell line (e.g., KG-1, MOLM-13, MV4-11 - all AML cell lines known to express c-KIT)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete culture medium per well. For non-adherent leukemia cells, ensure even distribution.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Analysis of c-KIT and ERK Phosphorylation by Western Blot
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of c-KIT and its downstream target ERK.
Materials:
-
Leukemia cell line
-
Complete culture medium
-
This compound
-
Stem Cell Factor (SCF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-c-KIT (Tyr719), anti-total-c-KIT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed leukemia cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with desired concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with SCF (e.g., 50-100 ng/mL) for 10-15 minutes to induce c-KIT phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of c-KIT and ERK.
Mandatory Visualization
Application Notes and Protocols for ISCK03 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISCK03 is a cell-permeable phenyl-imidazolosulfonamide compound that functions as a potent and specific inhibitor of the stem cell factor (SCF)/c-Kit signaling pathway.[1][2][3] By targeting the c-Kit receptor tyrosine kinase, this compound effectively blocks SCF-induced c-Kit phosphorylation and subsequent downstream signaling cascades, such as the phosphorylation of p44/42 ERK (MAPK).[1][2][4] These application notes provide detailed protocols for the preparation of this compound stock solutions and summarize its key chemical properties and biological applications.
Chemical and Physical Properties
This compound, also known as c-Kit Inhibitor II, is a valuable tool for studying cellular processes regulated by c-Kit signaling, including cell proliferation, differentiation, and survival.[4] Its inhibitory action has been demonstrated in various research contexts, including cancer biology and pigmentation studies.[2][3][4]
| Property | Value | Reference |
| Synonyms | c-Kit Inhibitor II, Stem-Cell Factor/c-Kit Inhibitor | [3][4][5] |
| CAS Number | 945526-43-2 | [1][3][4] |
| Molecular Formula | C₁₉H₂₁N₃O₂S | [1][3][4] |
| Molecular Weight | 355.45 g/mol | [1] |
| Purity | ≥95% | [3][4] |
| Solubility | ||
| DMSO | ≥ 71 mg/mL (199.74 mM) | [1] |
| Ethanol | 2 - 3 mg/mL | [1][4][5] |
| DMF | 30 mg/mL | [4] |
| Water | Insoluble | [1] |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (Stock Solution) | 1 year at -80°C in solvent; 1 month at -20°C in solvent | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound using dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or fresh high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, high-purity DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 281.3 µL of DMSO to 1 mg of this compound). Note: The use of hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of this compound.[1][2]
-
Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution.[2]
-
Sterilization (Optional): If required for your application, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway inhibited by this compound and a general workflow for its application in cell-based assays.
References
Troubleshooting & Optimization
ISCK03 Technical Support Center: Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of ISCK03. Below you will find frequently asked questions, detailed protocols, and troubleshooting tips to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a cell-permeable inhibitor of the stem-cell factor (SCF)-mediated c-Kit receptor tyrosine kinase activation.[1][2] It functions by blocking the phosphorylation of c-Kit, which subsequently inhibits downstream signaling pathways, such as the phosphorylation of p44/p42 ERK (MAPK).[1][3][4][5]
Q2: In which solvents is this compound soluble?
This compound exhibits good solubility in several organic solvents. It is most soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][6] It has lower solubility in ethanol and is considered insoluble in water.[2][7][8] For aqueous buffers like PBS, solubility is very low.[1]
Q3: What is the recommended solvent for preparing stock solutions?
For most in vitro applications, DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][3] It is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[2][3][7][8]
Q4: How should this compound stock solutions be stored?
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store solutions at -80°C (up to 1 year). For shorter periods, storage at -20°C (up to 1 month) is acceptable.[2][8]
This compound Solubility Data
The solubility of this compound can vary slightly between different sources and batches. The data below is compiled from publicly available information.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source(s) |
| DMSO | 25 - 71 | ~70.3 - 199.74 | [1][2][3][6][7][8] |
| DMF | 30 | ~84.4 | [1][5][6] |
| Ethanol | 2 - 3 | ~5.6 - 8.44 | [1][2][6][7][8] |
| DMF:PBS (pH 7.2) (1:5) | 0.2 | ~0.56 | [1] |
| Water | Insoluble | Insoluble | [2][7][8] |
Note: The molecular weight of this compound is approximately 355.5 g/mol .[1][4]
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol provides a standard procedure for preparing a 10 mM stock solution of this compound, a common starting point for most cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, you would need 3.555 mg of this compound.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the Compound:
-
Aliquot and Store:
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound won't fully dissolve in DMSO | 1. Incorrect solvent volume.2. DMSO has absorbed moisture.3. Reached solubility limit. | 1. Double-check calculations and add a small amount of additional solvent.2. Use a fresh, unopened bottle of anhydrous DMSO. Hygroscopic DMSO significantly reduces solubility.[2][3]3. Briefly warm the solution to 37°C or use an ultrasonic bath to aid dissolution.[3][5] |
| Precipitation occurs when diluting stock solution in aqueous media | The compound has low solubility in aqueous buffers. | 1. Ensure the final concentration of DMSO in your working solution is kept as low as possible while maintaining compound solubility.2. For in vivo studies, consider using co-solvents like corn oil or SBE-β-CD as described in specific protocols.[3] |
| Inconsistent experimental results | 1. Improper storage of stock solution.2. Repeated freeze-thaw cycles. | 1. Ensure stock solutions are stored at the correct temperature (-20°C or -80°C).2. Always use fresh aliquots for each experiment to avoid degradation from repeated temperature changes.[2][6][8] |
This compound Signaling Pathway Inhibition
This compound acts as a specific inhibitor of the SCF/c-Kit signaling pathway. The diagram below illustrates the mechanism of action.
Caption: Mechanism of this compound action on the SCF/c-Kit signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. stemcell.com [stemcell.com]
- 5. glpbio.com [glpbio.com]
- 6. glpbio.com [glpbio.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. This compound | c-Kit 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
ISCK03 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of ISCK03. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For long-term storage, the solid form of this compound should be stored at -20°C.[1][2][3][4] Under these conditions, the compound is stable for at least three to four years.[1][3][4] For shorter periods, storage at 4°C for up to two years is also acceptable.[2][3]
Q2: What is the recommended procedure for preparing and storing this compound stock solutions?
It is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO.[1][4] For long-term storage of stock solutions, it is best to store them in aliquots in tightly sealed vials at -80°C, where they can be stable for up to two years.[3][4] For shorter-term storage, -20°C is suitable for up to one month.[4] To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.[4]
Q3: Can I store this compound solutions at 4°C?
Long-term storage of this compound in solution at 4°C is not recommended. For short-term needs, solutions should ideally be made fresh daily.
Q4: How should I handle the vial upon receiving it and before use?
This compound is typically shipped at room temperature.[1][2][3] Before opening the vial for the first time and for subsequent uses, it is advisable to let the product equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming inside the vial, which could affect the compound's stability.
Q5: In which solvents is this compound soluble?
This compound is soluble in several organic solvents. The following table summarizes its solubility in common laboratory solvents:
| Solvent | Solubility |
| DMSO | ≥ 38 mg/mL[2], 25 mg/mL[1], 71 mg/mL[4] |
| DMF | 30 mg/mL[1] |
| Ethanol | 2 mg/mL[1] |
| DMF:PBS (pH 7.2) (1:5) | 0.2 mg/mL[1] |
Q6: Are there any specific precautions I should take when preparing solutions?
For optimal solubility, especially in DMSO, it is recommended to use fresh, anhydrous solvent, as moisture can reduce solubility.[4] If you notice any precipitation, you can gently warm the solution to 37°C and use an ultrasonic bath to aid in dissolution.
This compound Storage and Stability Data Summary
The following table provides a summary of the recommended storage conditions and stability for this compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Citations |
| Solid (Powder) | -20°C | ≥ 4 years | [1] |
| -20°C | 3 years | [2][3][4] | |
| 4°C | 2 years | [2][3] | |
| In Solvent | -80°C | 2 years | [3] |
| -80°C | 1 year | [4] | |
| -20°C | 1 year | [3] | |
| -20°C | 1 month | [4] |
Experimental Protocol: Assessing this compound Stability in Experimental Conditions
This protocol provides a general framework for assessing the stability of this compound in a specific experimental medium (e.g., cell culture medium) using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation rate of this compound in a specific aqueous medium over time.
Materials:
-
This compound
-
HPLC-grade solvent for stock solution (e.g., DMSO)
-
Experimental medium (e.g., DMEM with 10% FBS)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator at 37°C
-
Autosampler vials
-
Microcentrifuge tubes
Procedure:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Spike the experimental medium with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <0.1%) to avoid toxicity in cell-based assays.
-
Timepoint 0 (T=0): Immediately after spiking, take an aliquot of the this compound-containing medium. This will serve as your baseline measurement.
-
Incubate the remaining medium under desired experimental conditions (e.g., 37°C, 5% CO2).
-
Collect samples at various timepoints (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Process samples: For each timepoint, transfer an aliquot to a microcentrifuge tube. If the medium contains proteins, precipitate them by adding a cold organic solvent (e.g., acetonitrile) and centrifuge to pellet the precipitate. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Run a suitable gradient method to separate this compound from potential degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance (e.g., 253 nm).[1]
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound at each timepoint.
-
Normalize the peak area at each timepoint to the peak area at T=0.
-
Plot the percentage of remaining this compound against time to determine the stability profile.
-
Troubleshooting and Logical Workflows
The following diagrams illustrate logical workflows for troubleshooting common issues related to this compound stability and for the general handling of the compound.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Recommended workflow for handling and preparing this compound.
References
Technical Support Center: ISCK03 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using ISCK03 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable inhibitor of the stem-cell factor (SCF)/c-kit signaling pathway.[1][2][3] Its primary mechanism involves inhibiting the SCF-induced phosphorylation of the c-Kit receptor tyrosine kinase, which in turn blocks downstream signaling pathways, such as the ERK pathway.[1][2][3]
Q2: In which research areas is this compound commonly used?
This compound is frequently utilized in cancer research to study processes like cell proliferation, differentiation, and survival.[3] It has been specifically applied to studies involving melanoma, lung adenocarcinoma, and acute myeloid leukemia (AML).[2][4]
Q3: What is the recommended working concentration for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and specific experimental conditions. However, a common working concentration range is between 1 and 5 µM.[2][3][4]
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the compound in fresh, moisture-free DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C for future use.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No inhibition of c-Kit phosphorylation observed. | Incorrect this compound Concentration: The concentration of this compound may be too low for the specific cell line or experimental setup. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your cells. Start with a range of 1-10 µM. |
| Inactive this compound: The compound may have degraded due to improper storage or handling. | Ensure this compound is stored at the recommended temperature and protected from light and moisture. Use a fresh stock solution. | |
| Cell Line Insensitivity: The targeted c-Kit pathway may not be active or critical for the observed phenotype in your chosen cell line. | Confirm c-Kit expression and SCF-dependent signaling in your cell line using a positive control. | |
| Significant off-target effects or cell toxicity. | High this compound Concentration: The concentration used may be too high, leading to non-specific effects. | Lower the concentration of this compound. Determine the IC50 value for your specific cell line and use a concentration at or slightly above this value. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. | Ensure the final concentration of DMSO in your experimental setup is below a toxic level for your cells (typically <0.5%). | |
| Inconsistent results between experiments. | Variability in Experimental Protocol: Minor variations in cell density, incubation times, or reagent concentrations can lead to inconsistent outcomes. | Standardize all experimental parameters. Maintain a detailed and consistent protocol for all experiments. |
| Cell Culture Conditions: Changes in cell passage number or culture confluence can affect cellular responses. | Use cells within a consistent passage number range and ensure a consistent level of confluence at the time of treatment. |
Experimental Protocols
Inhibition of c-Kit Phosphorylation in 501mel Human Melanoma Cells
This protocol describes a method to assess the inhibitory effect of this compound on SCF-induced c-Kit phosphorylation.
Materials:
-
501mel human melanoma cells
-
This compound (stock solution in DMSO)
-
Recombinant human Stem Cell Factor (SCF)
-
Cell lysis buffer
-
Phospho-c-Kit antibody
-
Total c-Kit antibody
-
Secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Culture: Culture 501mel cells to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
-
This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM, 2.5 µM, 5 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
SCF Stimulation: Stimulate the cells with an appropriate concentration of SCF for 15-30 minutes to induce c-Kit phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-c-Kit and total c-Kit.
-
Incubate with appropriate secondary antibodies.
-
Detect the signal using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-c-Kit signal to the total c-Kit signal.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The SCF/c-Kit signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing this compound activity.
References
ISCK03 Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing ISCK03 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable small molecule inhibitor of the stem cell factor (SCF)/c-kit signaling pathway.[1] Its primary mechanism of action is the inhibition of SCF-induced autophosphorylation of the c-Kit receptor tyrosine kinase. This, in turn, prevents the activation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[2]
Q2: In which cell lines has this compound been shown to be effective?
This compound has demonstrated activity in various cancer cell lines, including:
-
Melanoma: 501mel[1]
-
Lung Adenocarcinoma: A549
-
Acute Myeloid Leukemia (AML): various AML-derived cell lines
Q3: What is the recommended starting concentration range for this compound in a dose-response experiment?
Based on existing literature, a starting concentration range of 1 µM to 5 µM is recommended for initial dose-response experiments with this compound.[1] However, the optimal concentration is cell-line dependent and should be determined empirically.
Q4: How should I prepare my this compound stock solution?
This compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C. For experiments, dilute the stock solution to the desired working concentrations in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Edge effects in the microplate. 3. Pipetting errors. | 1. Ensure a homogenous single-cell suspension before seeding. Calibrate and use a multichannel pipette for seeding. 2. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and ensure proper mixing of reagents. |
| No or weak dose-response (flat curve) | 1. This compound concentration range is too low or too high. 2. The chosen cell line is not sensitive to c-Kit inhibition. 3. Insufficient incubation time. 4. Inactive this compound compound. | 1. Test a broader range of concentrations (e.g., 0.01 µM to 100 µM). 2. Confirm c-Kit expression and SCF-dependent signaling in your cell line via Western blot or flow cytometry. 3. Increase the incubation time (e.g., 48 or 72 hours). 4. Verify the integrity and activity of your this compound stock. |
| "U" shaped or other non-sigmoidal dose-response curve | 1. Off-target effects at high concentrations. 2. Compound precipitation at high concentrations. 3. Cellular stress responses. | 1. Focus on the lower, more specific concentration range. Consider using an alternative c-Kit inhibitor as a control. 2. Check the solubility of this compound in your culture medium at the highest concentrations used. 3. Reduce incubation time or cell density to minimize stress. |
| High background signal in control wells | 1. High cell seeding density leading to overgrowth. 2. Contamination of cell culture. | 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. 2. Regularly check for and discard any contaminated cultures. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT/CCK-8)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., 501mel, A549, or an AML cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
DMSO
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium from your stock solution. A common starting range is a 10-point two-fold serial dilution starting from 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.
-
Incubate the plate for 48-72 hours.
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of c-Kit and ERK Phosphorylation
This protocol is to confirm the inhibitory effect of this compound on the SCF/c-Kit signaling pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
Recombinant human SCF
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Kit, anti-total-c-Kit, anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control for 1-2 hours.
-
Stimulate the cells with SCF (e.g., 50 ng/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins of interest.
-
Quantitative Data Summary
While specific IC50 values for this compound are not consistently reported across the literature and are highly dependent on the cell line and experimental conditions, the effective concentration for inhibiting c-Kit phosphorylation and downstream signaling has been observed to be in the low micromolar range. Researchers are strongly encouraged to determine the IC50 experimentally for their specific system.
| Parameter | Value | Cell Line(s) | Reference |
| Effective Concentration Range | 1 - 5 µM | 501mel melanoma | [1] |
| IC50 | Not consistently reported. Recommended to be determined experimentally. | N/A | N/A |
Visualizations
Caption: this compound inhibits the SCF/c-Kit signaling pathway.
Caption: Experimental workflow for this compound dose-response analysis.
References
Validation & Comparative
Validating the Inhibitory Effect of ISCK03 on c-KIT: A Comparative Guide
The c-KIT receptor tyrosine kinase, activated by its ligand Stem Cell Factor (SCF), is a critical mediator of signaling pathways that regulate cell proliferation, differentiation, and survival.[1] Dysregulation of the SCF/c-KIT pathway is implicated in various pathologies, including cancer, making it a significant target for therapeutic intervention.[2] ISCK03 is a cell-permeable phenyl-imidazolosulfonamide compound that has been identified as an inhibitor of SCF-mediated c-KIT activation.[3][4] This guide provides an objective comparison of this compound with other known c-KIT inhibitors, supported by experimental data and detailed protocols for validation.
Comparative Inhibitory Activity of c-KIT Inhibitors
The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the reported inhibitory concentrations for this compound and a selection of other small molecule inhibitors targeting c-KIT.
| Inhibitor | Target(s) | Reported IC50 / Effective Concentration for c-KIT | Cell/Assay Type |
| This compound | c-KIT | 1 - 5 µM (effective concentration) | 501mel human melanoma cells |
| Amuvatinib | c-KIT, PDGFRα, Flt3 | 10 nM | Cell-free assay |
| Dasatinib | c-KIT, Bcr-Abl, SRC | 1.5 nM (in culture), 79 nM (cell-free) | TF-1 cells, Cell-free assay |
| Imatinib | c-KIT, v-Abl, PDGFR | 100 nM | Cell-based assay |
| Masitinib | c-KIT, PDGFRα/β | 200 nM | Cell-free assay |
| Pazopanib | c-KIT, VEGFR, PDGFR | 3.7 nM (in culture), 140 nM (cell-free) | Cell culture, Cell-free assay |
| Pexidartinib | c-KIT, CSF-1R, FLT3 | 10 nM | Cell-free assay |
| Quizartinib | FLT3, c-KIT | 28 nM | Cell culture |
| Sorafenib | c-KIT, Raf-1, B-Raf, VEGFR, PDGFR-β, Flt-3 | 68 nM | Cell-free assay |
Key Experimental Protocols for Validation
To validate the inhibitory effect of a compound like this compound on c-KIT, a series of in vitro experiments are typically performed. Below are detailed methodologies for essential assays.
Western Blot for c-KIT Phosphorylation
This assay directly measures the inhibition of c-KIT activation by assessing its phosphorylation status upon stimulation with its ligand, SCF.
Protocol:
-
Cell Culture and Treatment: Plate c-KIT expressing cells (e.g., 501mel human melanoma cells) and grow to 70-80% confluency.[1][3] Serum-starve the cells for 12-24 hours to reduce basal receptor activation.
-
Inhibitor Pre-incubation: Treat the cells with varying concentrations of this compound or other inhibitors for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
SCF Stimulation: Stimulate the cells with an appropriate concentration of recombinant human SCF (e.g., 100 ng/mL) for 15-30 minutes to induce c-KIT phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-KIT (p-c-KIT).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Re-probe the membrane with an antibody for total c-KIT and a loading control (e.g., GAPDH or β-actin) to normalize the p-c-KIT signal. Quantify band intensities to determine the reduction in phosphorylation at different inhibitor concentrations.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of c-KIT inhibition on the proliferation and viability of cells that depend on c-KIT signaling.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound or other inhibitors. Include vehicle control wells.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 48-72 hours).
-
Assay Procedure (MTT example):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the GI50 (concentration for 50% growth inhibition).
Downstream Signaling Pathway Analysis (ERK Phosphorylation)
Since c-KIT activation triggers downstream signaling cascades like the MAPK/ERK pathway, measuring the phosphorylation of key downstream effectors like ERK can confirm the on-target effect of the inhibitor.[1][3]
Protocol:
-
Follow the same cell culture, treatment, and stimulation steps as in the c-KIT phosphorylation assay (Protocol 1).
-
After cell lysis and protein quantification, perform a Western blot as described.
-
Instead of probing for p-c-KIT, use primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Normalize the results by re-probing the membrane for total ERK1/2 and a loading control.
-
Analyze the data to confirm that this compound specifically prevents SCF-mediated downstream phosphorylation of ERK.[1]
Visualizing Pathways and Workflows
c-KIT Signaling and Point of Inhibition
The following diagram illustrates the activation of the c-KIT receptor by Stem Cell Factor (SCF), leading to the activation of the downstream MAPK/ERK pathway. This compound acts by blocking the initial auto-phosphorylation of the c-KIT receptor, thereby inhibiting the entire downstream cascade.
Caption: c-KIT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Validation
This workflow outlines the logical sequence of experiments to validate a c-KIT inhibitor, from initial treatment to multi-faceted data analysis.
Caption: Workflow for validating the inhibitory effect of this compound on c-KIT.
References
A Comparative Guide to c-KIT Inhibition: ISCK03 vs. Imatinib
For researchers and drug development professionals investigating c-KIT-driven pathologies, the selection of an appropriate inhibitor is a critical decision. This guide provides a detailed, data-supported comparison of two notable c-KIT inhibitors: ISCK03, a research compound, and Imatinib, a widely used therapeutic agent.
Introduction to the Inhibitors
This compound is a cell-permeable phenyl-imidazolosulfonamide compound identified as an inhibitor of the stem cell factor (SCF)/c-KIT signaling pathway. It functions by blocking the phosphorylation of c-KIT induced by its ligand, SCF, thereby inhibiting downstream signaling cascades such as the ERK pathway.
Imatinib (marketed as Gleevec®) is a well-established small molecule kinase inhibitor that targets several tyrosine kinases, including BCR-ABL, platelet-derived growth factor receptor (PDGFR), and c-KIT. It acts as a competitive inhibitor at the ATP-binding site of the kinase, effectively preventing substrate phosphorylation and subsequent activation of downstream signaling. Its efficacy in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) has made it a cornerstone of targeted cancer therapy.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for this compound and Imatinib against c-KIT. It is important to note that a direct head-to-head study comparing the IC50 values of both compounds under identical experimental conditions has not been identified in the public domain. The data presented is compiled from various sources and should be interpreted with this consideration.
| Parameter | This compound | Imatinib | Reference |
| Target | c-KIT | c-KIT, BCR-ABL, PDGFR | [1] |
| Mechanism of Action | Inhibition of SCF-induced c-KIT phosphorylation | Competitive ATP-binding site inhibitor | [1] |
| IC50 (c-KIT) | Inhibition of phosphorylation observed at 1-10 µM in cell-based assays | ~0.1 µM in cell-free and cell-based assays | [2][3] |
c-KIT Signaling Pathway and Inhibition
The c-KIT receptor tyrosine kinase is activated upon binding its ligand, Stem Cell Factor (SCF). This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of downstream pathways crucial for cell proliferation, survival, and differentiation, such as the PI3K/AKT and RAS/MEK/ERK pathways. Both this compound and Imatinib interfere with this signaling cascade at the initial step of c-KIT activation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
In Vitro c-KIT Kinase Assay (ADP-Glo™ Assay)
This assay biochemically quantifies the activity of purified c-KIT kinase by measuring the amount of ADP produced.
Materials:
-
Recombinant human c-KIT enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
c-KIT substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound and Imatinib stock solutions (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound and Imatinib in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the inhibitor dilutions or vehicle (DMSO) control.
-
Add 2.5 µL of a solution containing the c-KIT enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Convert ADP to ATP and generate a luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of c-KIT-dependent cells, which is an indicator of cell viability.
Materials:
-
c-KIT-dependent cell line (e.g., GIST-T1)
-
Complete cell culture medium
-
This compound and Imatinib stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Imatinib in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the inhibitor dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[4]
Western Blot Analysis of c-KIT Phosphorylation
This technique is used to detect the phosphorylation status of c-KIT and downstream signaling proteins in cells treated with the inhibitors.
Materials:
-
c-KIT-dependent cell line
-
Serum-free medium
-
SCF
-
This compound and Imatinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-c-KIT, anti-total-c-KIT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound, Imatinib, or vehicle control for 1-2 hours.
-
Stimulate the cells with SCF for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a typical workflow for the comparative evaluation of c-KIT inhibitors.
Summary and Conclusion
Based on the available data, Imatinib demonstrates significantly higher potency in inhibiting c-KIT compared to this compound, with an IC50 in the nanomolar range versus the micromolar range for this compound. Imatinib is a well-characterized, multi-target kinase inhibitor with proven clinical efficacy. This compound, on the other hand, appears to be a more specific research tool for studying the SCF/c-KIT signaling pathway.
The choice between these two inhibitors will ultimately depend on the specific research question. For studies requiring a potent and clinically relevant c-KIT inhibitor, Imatinib is the clear choice. For investigations where a less potent, but potentially more pathway-specific, research compound is desired to probe the effects of SCF-induced c-KIT signaling, this compound may be a suitable alternative. It is highly recommended that researchers perform their own head-to-head comparisons under their specific experimental conditions to make the most informed decision.
References
Navigating the Therapeutic Landscape of Atopic Dermatitis: A Comparative Analysis of ISCK03 and Approved Biologics and Small Molecules
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the investigational c-Kit inhibitor, ISCK03, and established treatments for moderate-to-severe atopic dermatitis (AD). By examining their distinct mechanisms of action and the robust in vivo efficacy of approved therapies, we aim to contextualize the potential of novel therapeutic strategies in this complex inflammatory skin disease.
Atopic dermatitis is a chronic, relapsing inflammatory skin condition characterized by immune dysregulation and epidermal barrier dysfunction. While the therapeutic landscape has been revolutionized by the advent of targeted biologics and Janus kinase (JAK) inhibitors, there remains a need for novel mechanisms to address the heterogeneity of the disease. This guide explores the in vivo validation of current therapies and introduces this compound, a c-Kit inhibitor, as a potential future therapeutic avenue.
A New Frontier: The Rationale for c-Kit Inhibition in Atopic Dermatitis
This compound is a cell-permeable inhibitor of the stem cell factor (SCF)/c-Kit signaling pathway.[1] This pathway is crucial for the development, survival, and activation of mast cells.[2] Mast cells are key players in the pathogenesis of atopic dermatitis, contributing to inflammation and pruritus through the release of various mediators like histamine, proteases, cytokines, and chemokines.[2][3] The number and activation state of mast cells are often elevated in the skin lesions of AD patients, correlating with disease severity.[3][4] By inhibiting c-Kit, this compound has the potential to dampen mast cell activity, offering a targeted approach to mitigate AD symptoms. In vivo studies have shown that oral administration of this compound in mice can induce hair depigmentation, a process linked to melanocyte function where c-Kit also plays a role.[5] While direct in vivo studies of this compound in atopic dermatitis models are not yet available in the public domain, its mechanism of action presents a compelling rationale for its investigation in this disease.
Current Therapeutic Arsenal: A Comparative Overview
The current standard of care for moderate-to-severe atopic dermatitis includes biologics that target specific cytokines and small molecule inhibitors that modulate intracellular signaling pathways.
Biologics: Targeting Key Cytokines
Dupilumab, Tralokinumab, and Lebrikizumab are monoclonal antibodies that have significantly improved the management of atopic dermatitis.
-
Dupilumab targets the IL-4 receptor alpha subunit (IL-4Rα), thereby inhibiting the signaling of both IL-4 and IL-13, key drivers of type 2 inflammation.[6][7][8]
-
Tralokinumab and Lebrikizumab specifically target IL-13, a central cytokine in the pathophysiology of atopic dermatitis.
Small Molecules: Intracellular Signal Modulation
Janus kinase (JAK) inhibitors , such as Abrocitinib, Baricitinib, and Upadacitinib , are orally administered small molecules that interrupt the signaling of multiple pro-inflammatory cytokines involved in atopic dermatitis.[9][10][11] They work by blocking one or more of the JAK enzymes (JAK1, JAK2, JAK3, and TYK2), which are crucial for the JAK-STAT signaling pathway.[9][12]
In Vivo Efficacy: A Head-to-Head Look at the Data
The following tables summarize the in vivo efficacy of leading treatments for moderate-to-severe atopic dermatitis from key clinical trials. The primary endpoints often include the proportion of patients achieving a 75% improvement in the Eczema Area and Severity Index (EASI-75) and an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear).
Table 1: In Vivo Efficacy of Biologics in Atopic Dermatitis
| Treatment (Dosage) | Trial | Timepoint | EASI-75 Response (%) | IGA 0/1 Response (%) |
| Dupilumab (300 mg every 2 weeks) | CHRONOS (with TCS) | Week 16 | 69% | 39% |
| SOLO 1 & 2 (monotherapy) | Week 16 | 51% & 44% | 38% & 36% | |
| Tralokinumab (300 mg every 2 weeks) | ECZTRA 1 & 2 (pooled) | Week 16 | 37.6% | 23.0% |
| ECZTRA 1 & 2 (pooled, maintenance) | Week 52 | 61.8% | 36.2% | |
| Lebrikizumab (250 mg every 2 weeks) | ADvocate 1 & 2 | Week 16 | 58.8% & 62.1% | 43.1% & 39.8% |
TCS: Topical Corticosteroids
Table 2: In Vivo Efficacy of JAK Inhibitors in Atopic Dermatitis
| Treatment (Dosage) | Trial | Timepoint | EASI-75 Response (%) | IGA 0/1 Response (%) |
| Abrocitinib (200 mg once daily) | JADE MONO-1 & 2 (pooled) | Week 12 | 62.3% | 48.4% (JADE COMPARE) |
| Abrocitinib (100 mg once daily) | JADE MONO-1 & 2 (pooled) | Week 12 | 41.9% | 36.6% (JADE COMPARE) |
| Baricitinib (4 mg once daily) | BREEZE-AD1 & 2 (with TCS) | Week 16 | 48% | 31% |
| Upadacitinib (30 mg once daily) | Measure Up 1 & 2 | Week 16 | 70% & 69% | 62% & 60% |
| Upadacitinib (15 mg once daily) | Measure Up 1 & 2 | Week 16 | 60% & 53% | 48% & 42% |
Experimental Protocols: A Glimpse into In Vivo Validation
The in vivo efficacy of these treatments is typically evaluated in randomized, double-blind, placebo-controlled clinical trials. However, preclinical validation often relies on animal models of atopic dermatitis.
Generalized Protocol for an In Vivo Mouse Model of Atopic Dermatitis:
-
Induction of AD-like Skin Lesions:
-
Mice (commonly BALB/c or NC/Nga strains) are sensitized by topical application of a hapten, such as 2,4-dinitrochlorobenzene (DNCB) or oxazolone, on the shaved dorsal skin and/or ears.
-
Alternatively, the vitamin D3 analog, calcipotriol (MC903), can be applied topically to induce a type 2 inflammatory response characteristic of AD.[13]
-
-
Treatment Administration:
-
Following sensitization and challenge phases to establish chronic inflammation, animals are treated with the investigational compound (e.g., topically, orally, or via injection) or a vehicle/placebo control.
-
-
Efficacy Assessment:
-
Clinical Scoring: Skin severity is assessed using a scoring system analogous to the human EASI, evaluating erythema, edema, excoriation, and lichenification.
-
Histological Analysis: Skin biopsies are taken to assess epidermal thickness (acanthosis), and inflammatory cell infiltration (e.g., eosinophils, mast cells) through staining with Hematoxylin and Eosin (H&E) and Toluidine Blue.
-
Biomarker Analysis: Levels of serum IgE and relevant cytokines (e.g., IL-4, IL-13, IL-31) in skin tissue or serum are quantified using methods like ELISA or qPCR.
-
Pruritus Assessment: Scratching behavior is monitored to evaluate the impact on itch.
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To better understand the distinct therapeutic approaches, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound inhibits SCF-induced c-Kit phosphorylation.
Caption: Dupilumab blocks IL-4 and IL-13 signaling.
Caption: JAK inhibitors block pro-inflammatory cytokine signaling.
Caption: Workflow for in vivo atopic dermatitis model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The recent advances of mast cells in the pathogenesis of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The recent advances of mast cells in the pathogenesis of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Dupilumab: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mechanisms of Dupilumab - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Janus kinase inhibitors for the therapy of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Everything to know about JAK inhibitors for eczema [medicalnewstoday.com]
- 11. JAK Inhibitors for Atopic Dermatitis [webmd.com]
- 12. dermnetnz.org [dermnetnz.org]
- 13. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ISCK03 and Other Tyrosine Kinase Inhibitors for Researchers
For researchers and drug development professionals navigating the landscape of cancer therapeutics, a detailed understanding of novel tyrosine kinase inhibitors (TKIs) is paramount. This guide provides an objective comparison of ISCK03, a c-Kit inhibitor, with other established TKIs targeting the same pathway: Imatinib, Sunitinib, and Sorafenib. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.
Mechanism of Action: Targeting the c-Kit Signaling Pathway
This compound is a cell-permeable phenyl-imidazolosulfonamide compound that functions as an inhibitor of the SCF/c-Kit signaling pathway.[1] Its mechanism of action involves the inhibition of stem cell factor (SCF)-induced autophosphorylation of the c-Kit receptor tyrosine kinase.[1][2][3] This blockade of c-Kit activation subsequently prevents the phosphorylation of downstream signaling molecules, most notably the extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway.[1][2][3] The disruption of this signaling cascade ultimately leads to reduced cell viability and proliferation in cancer cells dependent on c-Kit signaling.[1]
The comparative TKIs—Imatinib, Sunitinib, and Sorafenib—also exert their effects by targeting the c-Kit receptor, among other tyrosine kinases. Imatinib was a pioneering TKI, while Sunitinib and Sorafenib are multi-kinase inhibitors known to target a broader range of kinases involved in tumor growth and angiogenesis.
In Vitro Efficacy: A Comparative Analysis
The potency of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The following tables summarize the available data for this compound and its counterparts.
Table 1: Biochemical Assay - c-Kit Kinase Inhibition
| Compound | IC50 (nM) | Assay Conditions |
| This compound | Not explicitly defined in searches | --- |
| Imatinib | 100 | Cell-free or cell-based assays[4] |
| Sunitinib | Not explicitly defined in searches | Multi-targeted RTK inhibitor also targeting VEGFR2 and PDGFRβ[5] |
| Sorafenib | 68 | Cell-free assays[6][7] |
Note: The lack of a specific IC50 value for this compound in the provided search results highlights a gap in publicly available data, making direct comparison challenging.
Table 2: Cell-Based Assays - Inhibition of Cell Viability
| Compound | Cell Line | IC50 (µM) | Assay |
| This compound | 501mel (Melanoma) | 1 - 5 (effective concentration) | Inhibition of c-Kit phosphorylation[1][2] |
| Imatinib | GIST-T1 (Gastrointestinal Stromal Tumor) | ~0.01 | WST-1 assay[8] |
| Imatinib | GIST-T1/IM-R (Imatinib-Resistant GIST) | ~4.89 | WST-1 assay[8] |
| Sunitinib | GIST-T1 | Not explicitly defined in searches | --- |
| Sorafenib | A375 (Melanoma) | 5.25 ± 0.74 | Viability Assay[7] |
| Sorafenib | SK-MEL-5 (Melanoma) | 9.22 ± 0.81 | Viability Assay[7] |
Note: The IC50 values presented are from different studies and experimental conditions, and therefore should be interpreted with caution when making direct comparisons.
Experimental Protocols
To ensure reproducibility and facilitate the design of further comparative studies, detailed methodologies for key experiments are provided below.
c-Kit Kinase Assay (ADP-Glo™ Format)
This protocol outlines a common method for measuring the in vitro inhibitory activity of compounds against the c-Kit kinase.
Objective: To determine the IC50 value of a test compound against c-Kit kinase.
Materials:
-
Recombinant human c-Kit protein
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.4, 20mM MgCl₂, 0.1 mg/ml BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the c-Kit enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value using a suitable software.[9][10][11][12]
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of TKIs on the viability of cancer cell lines.
Objective: To determine the IC50 of a test compound on the viability of a specific cell line.
Materials:
-
Cancer cell line of interest (e.g., 501mel melanoma cells)
-
Complete cell culture medium
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.[13][14][15]
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of TKIs in a mouse model.
Objective: To assess the in vivo anti-tumor activity of a test compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line of interest (e.g., human melanoma A375 cells)
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week). The formula (Width² x Length)/2 is commonly used.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Compare the tumor growth between the treated and control groups to evaluate the efficacy of the test compound.[16][17][18][19]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: SCF/c-Kit signaling pathway and points of inhibition.
Caption: Experimental workflow for TKI evaluation.
References
- 1. stemcell.com [stemcell.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Heterogeneity of Metabolic Vulnerability in Imatinib-Resistant Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. researchhub.com [researchhub.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
- 17. Xenograft mouse model of human melanoma [bio-protocol.org]
- 18. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
ISCK03: A Comparative Analysis of its Specificity for c-KIT Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor ISCK03, focusing on its specificity for its primary target, the c-KIT receptor tyrosine kinase, in contrast to other kinases. While comprehensive quantitative data from a broad kinase panel screen for this compound is not publicly available, this document synthesizes existing experimental evidence to offer insights into its selectivity profile.
Executive Summary
This compound is a cell-permeable phenyl-imidazolosulfonamide compound that functions as an inhibitor of the Stem Cell Factor (SCF)/c-KIT signaling pathway.[1][2][3] Experimental data demonstrates that this compound effectively inhibits the phosphorylation of c-KIT induced by its ligand, SCF, and subsequently blocks downstream signaling through the ERK pathway.[1][4] Notably, evidence suggests a degree of selectivity, as this compound does not inhibit ERK phosphorylation when induced by Hepatocyte Growth Factor (HGF), which signals through a different receptor tyrosine kinase, c-Met. This indicates that this compound does not act as a general inhibitor of the ERK pathway, but rather targets a specific upstream activator, c-KIT.
Mechanism of Action and Target Specificity
This compound specifically targets the c-KIT receptor tyrosine kinase. The binding of SCF to c-KIT induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events crucial for cell proliferation, differentiation, and survival. This compound exerts its inhibitory effect by preventing this initial phosphorylation of c-KIT.
Key Experimental Findings:
-
In 501mel human melanoma cells, this compound inhibits SCF-induced c-KIT phosphorylation at concentrations between 1 and 5 µM.[1][2]
-
This inhibition of c-KIT phosphorylation leads to the suppression of downstream signaling, as evidenced by the inhibition of p44/42 ERK mitogen-activated protein kinase (MAPK) phosphorylation.[1]
-
Importantly, this compound does not inhibit the phosphorylation of p44/42 ERK induced by HGF, indicating that it does not directly inhibit ERK or other upstream kinases in the HGF signaling pathway, such as c-Met.[2]
While these findings point towards a selective inhibition of the SCF/c-KIT axis, the lack of a broad kinase selectivity panel means its effects on other kinases remain largely uncharacterized in publicly accessible literature.
Quantitative Data
A comprehensive, publicly available kinase selectivity profile detailing the IC50 or Ki values of this compound against a wide range of kinases is not available at this time. The primary quantitative data point relates to its effective concentration for inhibiting c-KIT signaling in cell-based assays.
| Kinase Target | Inhibitor | Effective Concentration (Cell-based) | Assay System | Reference |
| c-KIT | This compound | 1 - 5 µM | 501mel human melanoma cells | [1][2] |
Experimental Protocols
The following are generalized protocols for assays commonly used to determine the specificity of kinase inhibitors like this compound.
In Vitro Kinase Assay (Biochemical Assay)
This type of assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against c-KIT and other kinases.
Materials:
-
Recombinant human c-KIT protein
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide or protein that can be phosphorylated by c-KIT)
-
This compound at various concentrations
-
Detection reagents (e.g., radio-labeled ATP, or antibodies for ELISA-based detection)
Protocol:
-
Reaction Setup: In a multi-well plate, combine the recombinant kinase, the substrate, and the kinase buffer.
-
Inhibitor Addition: Add this compound at a range of concentrations to the wells. Include a control with no inhibitor (vehicle, e.g., DMSO).
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence/Luminescence-Based Assays: Using modified substrates or antibodies to generate a fluorescent or luminescent signal proportional to the kinase activity.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Cell-Based Phosphorylation Assay
This assay measures the inhibition of kinase activity within a cellular context.
Objective: To assess the ability of this compound to inhibit c-KIT phosphorylation and downstream signaling in living cells.
Materials:
-
Cell line expressing c-KIT (e.g., 501mel melanoma cells)
-
Cell culture medium and supplements
-
SCF (Stem Cell Factor)
-
This compound at various concentrations
-
Lysis buffer
-
Antibodies: anti-phospho-c-KIT, anti-total-c-KIT, anti-phospho-ERK, anti-total-ERK
-
Western blotting or ELISA reagents
Protocol:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere. Pre-treat the cells with different concentrations of this compound for a defined period.
-
Stimulation: Stimulate the cells with SCF to induce c-KIT phosphorylation.
-
Cell Lysis: Wash the cells and lyse them to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Detection of Phosphorylation:
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with specific antibodies to detect the levels of phosphorylated and total c-KIT and ERK.
-
ELISA: Use a plate-based immunoassay with specific capture and detection antibodies to quantify the levels of phosphorylated proteins.
-
-
Data Analysis: Quantify the band intensities (Western blot) or the signal (ELISA) and normalize the phosphorylated protein levels to the total protein levels. Compare the levels of phosphorylation in this compound-treated cells to the untreated, SCF-stimulated control.
Visualizations
Signaling Pathway Diagram
Caption: c-KIT signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General workflow for a biochemical kinase inhibition assay.
References
Comparative Analysis of ISCK03 Cross-Reactivity with Other Receptor Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor cross-reactivity of ISCK03, a known inhibitor of the c-Kit receptor tyrosine kinase. Due to the limited availability of comprehensive public data on the broad kinase selectivity of this compound, this guide focuses on its known specificity in comparison to other well-characterized multi-targeted kinase inhibitors: Imatinib, Sunitinib, and Sorafenib. The objective is to offer a clear perspective on the selectivity of this compound based on available experimental evidence.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50 values) of this compound and comparator compounds against c-Kit and a selection of other relevant receptor tyrosine kinases. Lower IC50 values indicate higher potency.
| Compound | c-Kit (IC50, nM) | PDGFRα (IC50, nM) | PDGFRβ (IC50, nM) | VEGFR2 (KDR) (IC50, nM) | c-Met (IC50, nM) |
| This compound | ~100-500 (in cells) | Data Not Available | Data Not Available | Data Not Available | Inactive |
| Imatinib | 100 | 100 | 100 | >10,000 | >10,000 |
| Sunitinib | 10 | 50 | 2 | 10 | 25 |
| Sorafenib | 90 | 50 | 20 | 90 | >5,000 |
Note: The IC50 for this compound is an estimated effective concentration from cell-based assays, as specific biochemical IC50 values are not widely published. The "Inactive" entry for this compound against c-Met is based on findings that it does not inhibit hepatocyte growth factor (HGF)-induced ERK phosphorylation, a downstream event of c-Met activation[1].
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Objective: To quantify the potency of an inhibitor in a cell-free system.
Materials:
-
Recombinant purified kinase (e.g., c-Kit, PDGFR, VEGFR).
-
Kinase-specific substrate (peptide or protein).
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test compound (e.g., this compound) at various concentrations.
-
Control inhibitor.
-
96-well or 384-well assay plates.
-
Phosphocellulose paper or other capture membrane.
-
Scintillation counter or phosphorimager.
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In the assay plate, add the recombinant kinase and its specific substrate to each well.
-
Add the diluted test compound or control inhibitor to the respective wells. A vehicle control (e.g., DMSO) should also be included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a phosphocellulose membrane).
-
If using a radiolabeled ATP and a capture membrane, wash the membrane to remove unincorporated ATP.
-
Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done using a scintillation counter or phosphorimager. For non-radioactive assays, detection can be antibody-based (e.g., ELISA) or fluorescence-based.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell-Based Receptor Phosphorylation Assay
This protocol describes a method to assess the ability of an inhibitor to block ligand-induced receptor phosphorylation in a cellular context.
Objective: To determine the cellular potency and target engagement of an inhibitor.
Materials:
-
Cell line expressing the target receptor (e.g., MO7e cells for c-Kit).
-
Cell culture medium and supplements.
-
Recombinant ligand (e.g., Stem Cell Factor (SCF) for c-Kit).
-
Test compound (e.g., this compound) at various concentrations.
-
Lysis buffer.
-
Primary antibody specific for the phosphorylated form of the receptor.
-
Primary antibody for the total receptor protein (as a loading control).
-
Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Western blot apparatus and reagents.
-
Imaging system for chemiluminescence or fluorescence detection.
Procedure:
-
Seed the cells in appropriate culture plates and grow to a suitable confluency.
-
Serum-starve the cells for several hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of the test compound or a vehicle control for a defined period.
-
Stimulate the cells with the corresponding ligand (e.g., SCF) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.
-
Wash the cells with cold phosphate-buffered saline (PBS) and lyse them on ice using a lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the phosphorylated receptor.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable detection reagent and imaging system.
-
Strip the membrane and re-probe with an antibody against the total receptor to normalize for protein loading.
-
Quantify the band intensities and calculate the percentage of inhibition of phosphorylation at each compound concentration to determine the cellular IC50.
Mandatory Visualization
Caption: c-Kit Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Cross-Reactivity Profiling.
References
A Comparative Guide to the Confirmation of ISCK03-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming apoptosis induced by the c-Kit inhibitor, ISCK03. Due to the limited availability of specific quantitative data on this compound-induced apoptosis in publicly accessible literature, this document presents a comparison with established c-Kit inhibitors, dasatinib and sunitinib, to offer a contextual benchmark for experimental design and data interpretation. Detailed experimental protocols for key apoptosis assays are provided to facilitate the generation of robust and comparable data.
Executive Summary
This compound is a cell-permeable phenyl-imidazolosulfonamide compound that functions as an inhibitor of the stem cell factor (SCF)/c-Kit signaling pathway. By inhibiting c-Kit phosphorylation, this compound disrupts downstream signaling cascades, including the ERK pathway, which is crucial for cell proliferation and survival. While the pro-apoptotic potential of c-Kit inhibition is well-established, specific quantitative data confirming this compound-induced apoptosis is not extensively documented in peer-reviewed publications. This guide aims to bridge this gap by providing a comparative analysis with other well-characterized c-Kit inhibitors and standardized protocols for apoptosis confirmation.
Comparative Analysis of c-Kit Inhibitor-Induced Apoptosis
To provide a quantitative benchmark, this section summarizes the apoptotic effects of the multi-targeted kinase inhibitors dasatinib and sunitinib, both of which are known to inhibit c-Kit among other kinases. The data presented here is collated from various studies and is intended to serve as a reference for a rigorous evaluation of this compound.
Table 1: Quantitative Comparison of Apoptosis Induction by c-Kit Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Concentration | Assay | Results | Reference |
| Dasatinib | MCF7 (Breast Carcinoma) | 3x IC50 (48h) | Annexin V/PI | >70% apoptotic cells | [1] |
| H460 (Non-small cell lung carcinoma) | 3x IC50 (48h) | Annexin V/PI | ~26% apoptotic cells | [1] | |
| K562RIMT (Imatinib-resistant CML) | Dose-dependent | Annexin V/PI | Significant increase in apoptotic cells | [2] | |
| K562RIMT (Imatinib-resistant CML) | Dose-dependent | Caspase-3 Activity | Significant increase in activated caspase-3 | [2] | |
| Sunitinib | Medulloblastoma (VC312 & Daoy) | Dose-dependent | Western Blot | Increased cleaved caspase-3 and cleaved PARP | [3] |
| Renal Cell Carcinoma (786-O & RCC4) | - | Western Blot | Reduced Bcl-2 and Bcl-xL expression | [4] | |
| Oral Keratinocytes (RT7) | - | Western Blot | Decreased Bcl-2, increased cleaved PARP and caspase-3/9 | [5] |
Note: The IC50 values for dasatinib were reported as 0.67 µM for MCF7 and 9.0 µM for H460 cells.[1] Specific quantitative data for this compound is not available in the cited literature.
Signaling Pathways in c-Kit Inhibition-Induced Apoptosis
The induction of apoptosis by c-Kit inhibitors like this compound is primarily initiated by blocking the survival signals mediated by the c-Kit receptor tyrosine kinase. This disruption leads to the activation of the intrinsic apoptotic pathway.
Experimental Protocols
To facilitate a standardized assessment of this compound-induced apoptosis, detailed protocols for key experimental assays are provided below.
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay is a widely used method to detect and quantify apoptosis.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density and treat with varying concentrations of this compound for desired time points. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells using a lysis buffer provided in a commercial caspase activity assay kit.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate for the specific caspase being measured (e.g., DEVD for caspase-3/7) to the cell lysate.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Measurement: Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase activity. Calculate the fold change in caspase activity relative to the untreated control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Cell Fixation and Permeabilization: Fix the treated cells with a cross-linking agent like paraformaldehyde and then permeabilize with a detergent (e.g., Triton X-100).
-
TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT will incorporate the labeled dUTPs at the 3'-OH ends of fragmented DNA.
-
Washing: Wash the cells to remove unincorporated nucleotides.
-
Analysis: Visualize the stained cells using fluorescence microscopy or quantify the fluorescence intensity by flow cytometry. The intensity of the fluorescent signal is proportional to the extent of DNA fragmentation.
Western Blotting for Apoptosis Markers
Western blotting can be used to detect changes in the expression levels of key apoptosis-related proteins.
Protocol:
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against specific apoptosis markers such as cleaved PARP, cleaved caspase-3, Bcl-2, and Bax.[6][7]
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
While direct quantitative evidence for this compound-induced apoptosis is currently limited in the public domain, the established role of c-Kit in cell survival signaling strongly suggests that its inhibition by this compound will lead to apoptosis in sensitive cell types. The comparative data from other c-Kit inhibitors and the detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate and confirm the pro-apoptotic activity of this compound. The generation of such quantitative data will be crucial for the further development and characterization of this compound as a potential therapeutic agent.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Poly (ADP-ribose) polymerase cleavage monitored in situ in apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A constitutively active and uninhibitable caspase-3 zymogen efficiently induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for ISCK03
For laboratory professionals engaged in research and development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant operational environment. This document provides a comprehensive guide to the proper disposal procedures for ISCK03, a c-Kit inhibitor. Adherence to these guidelines is critical for personnel safety and environmental protection.
This compound Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is essential for safe handling and in determining the appropriate disposal route.
| Property | Value | Source |
| Molecular Weight | 355.45 g/mol | [1] |
| Formula | C₁₉H₂₁N₃O₂S | [1] |
| CAS Number | 945526-43-2 | [1] |
| Solubility | DMSO: 71 mg/mL (199.74 mM)Ethanol: 3 mg/mLWater: Insoluble | [1] |
| Purity | ≥ 95% | [2] |
| Appearance | Powder | [1] |
| Storage | 3 years at -20°C (powder)1 year at -80°C (in solvent)1 month at -20°C (in solvent) | [1] |
Experimental Protocols for Safe Disposal
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following step-by-step disposal procedure is based on established best practices for the management of hazardous chemical waste in a laboratory setting.[3][4]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Chemical-resistant gloves (butyl rubber is recommended for handling DMSO solutions)[5]
-
Safety goggles or a face shield
-
A lab coat
Step 2: Waste Segregation
Proper segregation of waste is crucial to prevent accidental chemical reactions.[4]
-
Solid Waste: Collect all solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weigh paper, and empty vials, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions of this compound, typically in DMSO or ethanol, should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with aqueous waste.
-
Sharps: Any sharps, such as needles or pipette tips, contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
Step 3: Containerization and Labeling
-
Use containers that are chemically compatible with the waste they are holding. For this compound solutions in DMSO, a high-density polyethylene (HDPE) container is appropriate.
-
All waste containers must be securely closed when not in use.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., DMSO), and the approximate concentration.
Step 4: Storage
-
Store hazardous waste in a designated and well-ventilated satellite accumulation area.
-
Ensure that incompatible waste streams are stored separately.
Step 5: Disposal
-
Never dispose of this compound or its solutions down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 3. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 4. benchchem.com [benchchem.com]
- 5. uwaterloo.ca [uwaterloo.ca]
Essential Safety and Logistics for Handling ISCK03
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the c-KIT inhibitor, ISCK03, including personal protective equipment (PPE) guidelines, operational protocols, and disposal plans.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE recommendations are based on guidelines for handling similar phenyl-imidazolosulfonamide compounds and general laboratory best practices for potent small molecules.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile gloves | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation exposure. For weighing or generating aerosols, a fit-tested N95 or higher respirator may be required. |
Operational Handling
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed.
Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.
-
Use appropriate solvents as recommended by the supplier (e.g., DMSO).
-
Prepare solutions in a fume hood, wearing all recommended PPE.
Use in Experiments:
-
When using this compound in cell culture or other experimental systems, maintain aseptic techniques and handle it within a biological safety cabinet if working with biohazardous materials.
-
Clearly label all solutions containing this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Stream | Disposal Method |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow institutional and local regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste container. Do not mix with general lab waste. |
| Liquid Waste (e.g., cell culture media containing this compound) | Collect in a labeled, leak-proof hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of in a designated hazardous waste stream for chemically contaminated items. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for screening a compound like this compound and the logical relationship for handling and disposal.
Caption: Experimental workflow for in-vitro testing of this compound.
Caption: Logical relationship for safe handling and disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
